molecular formula C10H13BrN2 B012445 2-(4-Bromophenyl)piperazine CAS No. 105242-07-7

2-(4-Bromophenyl)piperazine

Cat. No.: B012445
CAS No.: 105242-07-7
M. Wt: 241.13 g/mol
InChI Key: ZXWFFOCOSVMOPB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)piperazine (CAS 105242-07-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. Piperazine derivatives are privileged scaffolds in the development of bioactive molecules due to their favorable pharmacokinetic properties and ability to modulate a wide range of biological targets. This compound serves as a versatile synthon for the synthesis of more complex molecules. Research applications include its role as a precursor in the development of potential therapeutic agents for central nervous system (CNS) disorders. Furthermore, this compound is a critical standard in analytical chemistry and forensic science, facilitating the identification and quantification of piperazine derivatives in various samples using techniques such as LC-MS/MS, GC-MS, and NMR. Key Applications: • Pharmaceutical R&D: A key building block for the synthesis of compounds with investigated biological activities. • Neuroscience Research: Used as a research chemical in studies focusing on neurotransmitter systems. • Analytical & Forensic Chemistry: Serves as a reference standard for the detection of new psychoactive substances (NPS). Please Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWFFOCOSVMOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618684
Record name 2-(4-Bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105242-07-7
Record name 2-(4-Bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of 2-(4-Bromophenyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer in public literature, this guide outlines a plausible and robust synthetic strategy based on established chemical principles for the synthesis of analogous 2-arylpiperazines. The characterization data presented is predictive, based on the compound's structure and spectroscopic data of similar molecules.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-step process commencing with the formation of a piperazinone intermediate, followed by its reduction. This approach is a known method for the preparation of 2-substituted piperazines. The proposed pathway begins with the reaction of ethyl 2-bromo-2-(4-bromophenyl)acetate with ethylenediamine to yield 3-(4-bromophenyl)piperazin-2-one. Subsequent reduction of the amide functionality affords the target compound, this compound.

Synthesis_of_2_4_Bromophenyl_piperazine reagent1 Ethyl 2-bromo-2-(4-bromophenyl)acetate intermediate 3-(4-bromophenyl)piperazin-2-one reagent1->intermediate Reaction reagent2 Ethylenediamine reagent2->intermediate product This compound intermediate->product Reduction reducing_agent Reducing Agent (e.g., LiAlH4) reducing_agent->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-bromophenyl)piperazin-2-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-bromo-2-(4-bromophenyl)acetate (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Addition of Reagent: To this solution, add ethylenediamine (2 equivalents) dropwise at room temperature. The excess ethylenediamine acts as both a reactant and a base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is taken up in water and extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-(4-bromophenyl)piperazin-2-one.

Step 2: Synthesis of this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 equivalents) in anhydrous THF.

  • Addition of Intermediate: A solution of 3-(4-bromophenyl)piperazin-2-one (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours (typically 6-12 hours) to ensure complete reduction of the amide. The reaction progress can be monitored by TLC.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath. This procedure is known as the Fieser work-up and results in the formation of a granular precipitate of aluminum salts.

  • Isolation and Purification: The precipitate is filtered off and washed with THF or ethyl acetate. The combined filtrate is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to give the crude this compound. The product can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Predicted Characterization Data

Analysis Expected Data
1H NMR Aromatic protons: Two doublets in the range of δ 7.2-7.6 ppm. Piperazine protons: A series of multiplets in the range of δ 2.8-4.0 ppm, integrating to 7 protons (CH, CH₂, CH₂, NH). The benzylic proton (CH) would likely be a doublet of doublets around δ 3.8-4.0 ppm.
13C NMR Aromatic carbons: Signals in the range of δ 115-145 ppm, including a signal for the carbon bearing the bromine atom. Piperazine carbons: Signals in the range of δ 45-65 ppm.
IR (Infrared) Spectroscopy N-H stretch: A broad peak in the region of 3300-3400 cm-1. C-H stretch (aromatic): Peaks around 3000-3100 cm-1. C-H stretch (aliphatic): Peaks in the range of 2800-3000 cm-1. C=C stretch (aromatic): Peaks around 1450-1600 cm-1. C-N stretch: Peaks in the region of 1000-1200 cm-1. C-Br stretch: A peak in the lower frequency region, typically 500-600 cm-1.
Mass Spectrometry (EI) Molecular Ion (M+): A characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity at m/z 240 and 242. Major Fragments: Loss of fragments from the piperazine ring, such as the loss of an ethylamino radical, leading to a prominent peak. The bromophenyl cation (m/z 155/157) is also expected to be a significant fragment.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

logical_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Ethyl 2-bromo-2-(4-bromophenyl)acetate, Ethylenediamine) reaction1 Step 1: Piperazinone Formation start->reaction1 intermediate Intermediate (3-(4-bromophenyl)piperazin-2-one) reaction1->intermediate reaction2 Step 2: Reduction intermediate->reaction2 crude_product Crude Product (this compound) reaction2->crude_product purification Column Chromatography / Recrystallization crude_product->purification pure_product Pure Product purification->pure_product analysis Spectroscopic Analysis (NMR, IR, MS) pure_product->analysis data Data Interpretation analysis->data final_product Characterized this compound data->final_product

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers and scientists can adapt and optimize the proposed protocols based on available laboratory resources and specific research objectives. The predictive characterization data serves as a useful reference for the analysis of the synthesized compound.

An In-depth Technical Guide to the Physicochemical Properties of Phenylpiperazine Derivatives: Focus on 1-(4-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Phenylpiperazines in Drug Discovery

The piperazine ring is a prevalent heterocyclic motif in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties to drug candidates.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antipsychotic, antidepressant, antihistaminic, and anti-inflammatory effects.[1] The substitution pattern on the phenyl ring and the piperazine nitrogen atoms significantly influences the pharmacological profile of these compounds.[2] 1-(4-Bromophenyl)piperazine serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[3][4][5]

Physicochemical Properties of 1-(4-Bromophenyl)piperazine

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical data for 1-(4-Bromophenyl)piperazine is presented below.

Table 1: Core Physicochemical Properties of 1-(4-Bromophenyl)piperazine
PropertyValueSource(s)
Molecular Formula C₁₀H₁₃BrN₂[3][6][7]
Molecular Weight 241.13 g/mol [3][6][7]
CAS Number 66698-28-0[3][7]
Appearance White to off-white crystalline powder[3][4]
Melting Point 91-95 °C[6][8]
Boiling Point (Predicted) 353.3 ± 27.0 °C[6][8]
Density (Predicted) 1.386 ± 0.06 g/cm³[6][8]
pKa (Predicted) 8.88 ± 0.10[3][6][8]
LogP (Predicted) 2.25[9]
Table 2: Solubility and Spectroscopic Data of 1-(4-Bromophenyl)piperazine
PropertyDescriptionSource(s)
Solubility Sparingly soluble in water; soluble in organic solvents such as DMSO and methanol.[3][4][6]
¹H NMR Spectrum conforms to the structure.
¹³C NMR Data available and conforms to the structure.[10]
Mass Spectrometry Molecular ion at m/z 240 with a characteristic bromine isotope pattern.[10]

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for the quality control of chemical entities. Below are generalized methodologies relevant to the synthesis and analysis of phenylpiperazine compounds like 1-(4-Bromophenyl)piperazine.

Synthesis of 1-(4-Bromophenyl)piperazine

A common synthetic route to 1-(4-Bromophenyl)piperazine involves the amination of 4-bromobenzene with piperazine.[6] A general procedure is as follows:

Reaction: 4-Bromobenzene + Piperazine → 1-(4-Bromophenyl)piperazine

Procedure:

  • In a round-bottom flask, dissolve the starting substrate (e.g., a suitable 4-bromophenyl precursor) (1 mmol) in a solvent such as DMSO (1 mL).

  • Add aqueous HBr (48%) (1 mL) to the mixture.

  • Stir the reaction mixture at an appropriate temperature for 1-4 hours.

  • After cooling to room temperature, adjust the pH of the solution to 7-8 using an aqueous NaOH solution (4 M).

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the bromination product.[7]

Note: This is a generalized procedure. Specific reaction conditions, including temperature, reaction time, and purification methods, may vary.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for determining the purity of pharmaceutical intermediates and APIs.[11] A general protocol for the purity analysis of a compound like 1-(4-Bromophenyl)piperazine is outlined below.

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject Sample analysis Data Analysis hplc->analysis Chromatogram report Purity Report analysis->report Calculate Purity

Caption: A simplified diagram illustrating the general mechanism of action for phenylpiperazine derivatives at a synapse.

Conclusion

1-(4-Bromophenyl)piperazine is a valuable building block in the synthesis of novel therapeutic agents. Its well-defined physicochemical properties provide a solid foundation for its use in drug discovery and development. While data for the 2-isomer remains elusive, the methodologies and principles outlined in this guide for the 1-isomer offer a robust framework for the investigation of other phenylpiperazine derivatives. Further research into the specific properties and biological activities of less common isomers like 2-(4-Bromophenyl)piperazine could unveil new therapeutic opportunities.

References

Spectroscopic and Synthetic Profile of Bromophenyl-Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies related to bromophenyl-piperazine derivatives. Due to a scarcity of published experimental data for 2-(4-Bromophenyl)piperazine, this document focuses on the well-characterized isomer, 1-(4-Bromophenyl)piperazine, to provide a foundational understanding of the spectroscopic characteristics of this class of compounds. The guide includes a detailed synthesis protocol, tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and a workflow diagram for the synthesis and characterization process. This information serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of piperazine-based compounds in drug discovery and development.

Introduction

Piperazine and its derivatives are prevalent structural motifs in a vast array of pharmacologically active compounds, exhibiting a wide range of biological activities. The incorporation of a bromophenyl group onto the piperazine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide focuses on providing detailed experimental and spectroscopic information for bromophenyl-piperazine derivatives, with a specific emphasis on the readily available data for the 1-(4-Bromophenyl)piperazine isomer as a reference for the broader class of these compounds.

Synthesis of 1-(4-Bromophenyl)piperazine

A common and effective method for the synthesis of 1-(4-Bromophenyl)piperazine involves the nucleophilic substitution reaction between 4-bromoaniline and bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride

This protocol is adapted from established synthetic procedures for arylpiperazines.

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Chloroform

  • 4-Bromoaniline

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • Sodium hydroxide solution

  • Ethanol

Procedure:

Step 1: Preparation of bis(2-chloroethyl)amine hydrochloride

  • In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve thionyl chloride in chloroform.

  • Slowly add a mixture of diethanolamine and chloroform dropwise, ensuring the reaction temperature does not exceed 30°C.

  • After the addition is complete, remove the ice-water bath and continue stirring at room temperature for 1 hour.

  • Slowly raise the temperature and reflux until the evolution of gas ceases.

  • Cool the reaction mixture and collect the precipitated solid by filtration to obtain β,β'-dichlorodiethylamine hydrochloride.

Step 2: Cyclization to form 1-(4-Bromophenyl)piperazine Hydrochloride

  • To a reaction vessel containing water, add 4-bromoaniline, bis(2-chloroethyl)amine hydrochloride, and a phase transfer catalyst.

  • Add a solution of sodium hydroxide and heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • The precipitated product, 1-(4-Bromophenyl)piperazine hydrochloride, is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from ethanol.

Spectroscopic Data for 1-(4-Bromophenyl)piperazine

The following tables summarize the key spectroscopic data for 1-(4-Bromophenyl)piperazine. This data is crucial for the structural elucidation and quality control of the synthesized compound.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: NMR Spectroscopic Data for 1-(4-Bromophenyl)piperazine

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~3.15m4H, Piperazine CH₂
~3.00m4H, Piperazine CH₂
~7.40d2H, Ar-H
~6.85d2H, Ar-H
¹³C~150sAr-C (C-N)
~132sAr-C (C-Br)
~118sAr-CH
~115sAr-CH
~50tPiperazine CH₂
~45tPiperazine CH₂

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 2: IR Absorption Bands for 1-(4-Bromophenyl)piperazine

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch (secondary amine)
~3050WeakAromatic C-H Stretch
~2950-2800MediumAliphatic C-H Stretch
~1600StrongAromatic C=C Stretch
~1500StrongAromatic C=C Stretch
~1240StrongC-N Stretch
~820Strongpara-disubstituted C-H bend
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for 1-(4-Bromophenyl)piperazine

m/zRelative IntensityAssignment
240/242High[M]⁺ (Molecular ion, bromine isotopes)
198/200Medium[M - C₂H₄N]⁺
185/187Medium[M - C₃H₅N]⁺
155/157Medium[C₆H₄Br]⁺
56High[C₃H₆N]⁺

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of bromophenyl-piperazine derivatives.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-Bromoaniline + Bis(2-chloroethyl)amine HCl Reaction Nucleophilic Substitution Reactants->Reaction Product 1-(4-Bromophenyl)piperazine HCl Reaction->Product Purification Recrystallization Product->Purification PureProduct Pure Product Purification->PureProduct NMR NMR (1H, 13C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS FinalData Spectroscopic Data (Tables 1-3) NMR->FinalData IR->FinalData MS->FinalData

Caption: Synthesis and Characterization Workflow.

Conclusion

The Multifaceted Biological Activities of Novel 2-(4-Bromophenyl)piperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-Bromophenyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of these novel compounds, focusing on their potential applications in central nervous system (CNS) disorders, oncology, and infectious diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to facilitate further research and development in this promising area.

I. Central Nervous System Activity

Derivatives of this compound have shown significant promise as modulators of key neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic pathways. Their activity at these receptors suggests potential therapeutic applications for a range of psychiatric and neurological disorders.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of representative this compound derivatives for key CNS receptors. The inhibition constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors, with lower values indicating higher binding affinity.

Compound IDTarget ReceptorKi (nM)Reference
8-acetyl-7-{3-[4-(2-bromophenyl)piperazin-1-yl]propoxy}-4-methylcoumarin5-HT1A0.5 ± 0.05[1]
5-HT2A7.0 ± 0.5[1]
Signaling Pathways

The interaction of these derivatives with serotonin receptors can trigger complex intracellular signaling cascades. As potent antagonists of the 5-HT1A receptor, these compounds can block the inhibitory effects of serotonin, leading to an increase in neuronal firing. This mechanism is often associated with potential antidepressant and anxiolytic effects.

G cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Blocked_Inhibition Increased Neuronal Firing 5HT1A_Receptor->Blocked_Inhibition Leads to Serotonin Serotonin Serotonin->5HT1A_Receptor Binds 2_4_Bromophenyl_piperazine_Derivative This compound Derivative (Antagonist) 2_4_Bromophenyl_piperazine_Derivative->5HT1A_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces conversion of ATP to ATP ATP Neuronal_Inhibition Decreased Neuronal Firing cAMP->Neuronal_Inhibition

Figure 1: Antagonistic action on the 5-HT1A signaling pathway.

II. Anticancer Activity

Recent studies have highlighted the potential of piperazine-containing compounds as novel anticancer agents. The this compound scaffold is being explored for its cytotoxic effects against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, for representative piperazine derivatives against different cancer cell lines. While specific data for this compound derivatives is emerging, the table includes data from structurally related compounds to illustrate the potential of this chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-601.0 - 10[2]
N-4-piperazinyl ciprofloxacin hybridsLOX IMVI (Melanoma)25.4 - 26.7[3]
A498 (Renal)33.9[3]
Experimental Workflow: Anticancer Drug Screening

The evaluation of novel anticancer compounds typically follows a standardized workflow, beginning with in vitro cytotoxicity assays and progressing to more complex mechanistic studies.

G Start Synthesized this compound Derivatives Cell_Culture Culture of Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Start->Cell_Culture MTT_Assay In Vitro Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination Determination of IC50 Values MTT_Assay->IC50_Determination Mechanism_Studies Mechanistic Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) IC50_Determination->Mechanism_Studies Lead_Identification Identification of Lead Compounds Mechanism_Studies->Lead_Identification

Figure 2: Workflow for anticancer activity evaluation.

III. Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Piperazine derivatives, including those with a 2-(4-bromophenyl) moiety, have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides MIC values for representative piperazine derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Quinazolinone-piperazine hybridsStaphylococcus aureus6.25 - 100[4]
Bacillus subtilis6.25 - 100[4]
Escherichia coli12.5 - 100[4]
Pseudomonas aeruginosa25 - 100[4]
Candida albicans12.5 - 100[4]
Benzimidazole-piperazine analogsMycobacterium tuberculosis0.1 - >100[5]

IV. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT.

  • Non-specific binding control: 5-HT (Serotonin).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Test compounds (this compound derivatives).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity (MTT) Assay

Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against microbial strains.

Materials:

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compounds.

  • 96-well microplates.

  • Microplate reader or visual inspection.

Procedure:

  • Prepare a standardized inoculum of the microbial strain.

  • Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by identifying the lowest concentration of the compound that causes complete inhibition of visible microbial growth. This can be done visually or by measuring the optical density using a microplate reader.

This technical guide provides a foundational understanding of the biological activities of novel this compound derivatives. The presented data and methodologies are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of these promising compounds towards potential therapeutic applications. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing their pharmacological profiles and realizing their full clinical potential.

References

Mechanism of Action of 2-(4-Bromophenyl)piperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(4-Bromophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable pharmacokinetic properties and ability to interact with key neurotransmitter receptors. Compounds bearing this moiety have shown significant potential in the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound compounds, focusing on their interactions with dopamine and serotonin receptors. The information presented herein is intended to support researchers and drug development professionals in the design and advancement of novel central nervous system (CNS) therapies.

The core pharmacological activity of many this compound derivatives stems from their ability to modulate the function of dopamine D2-like (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[1][2] The nature and affinity of these interactions are highly dependent on the specific substitutions on the piperazine ring and the overall molecular architecture.

Core Pharmacological Targets and Quantitative Data

The primary molecular targets for this compound compounds are G-protein coupled receptors (GPCRs) within the dopaminergic and serotonergic systems. The affinity of these compounds for their respective receptors is a critical determinant of their pharmacological profile and therapeutic potential. Quantitative data, such as the inhibition constant (Kᵢ), provides a measure of this affinity.

While specific data for a comprehensive series of this compound compounds is not extensively available in the public domain, the following tables summarize representative binding affinities for structurally related arylpiperazine analogs, including those with a 4-bromophenyl substituent, to provide a comparative understanding of their potential receptor interactions.

Table 1: Dopamine Receptor Binding Affinities of Arylpiperazine Analogs

Compound ClassSpecific Derivative/AnalogDopamine D2 Receptor Kᵢ (nM)Dopamine D3 Receptor Kᵢ (nM)Reference
N-Phenylpiperazine Analogs2-Fluorophenyl derivative (Compound 6a)~7001.4[3]
N-Phenylpiperazine Analogs2-Fluorophenyl derivative (Compound 7a)>10002.5[3]
Arylpiperazine DerivativesAnalog with 2,3-dichlorophenyl group (Compound 12b)400.3[4]
Arylpiperazine DerivativesAnalog with 2,3-dichlorophenyl group (Compound 12c)530.9[4]

Table 2: Serotonin Receptor Binding Affinities of Arylpiperazine Analogs

Compound ClassSpecific Derivative/Analog5-HT1A Receptor Kᵢ (nM)5-HT2A Receptor Kᵢ (nM)Reference
N-Phenylpiperazine Analogs2-Fluorophenyl derivative (Compound 6a)199-[3]
N-Phenylpiperazine Analogs2-Fluorophenyl derivative (7a)14.3-[3]
Coumarin-Piperazine Derivatives6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (Compound 4)0.78>1000[5]
Tetrahydro-γ-carboline Derivatives2-acetyl derivative with dimethylene spacer (Compound 2d)< 50-[6][7]
Tetrahydro-γ-carboline DerivativesAnalog with longer chain (Compound 4d)< 50< 50[6][7]

Signaling Pathways

The interaction of this compound compounds with their target receptors initiates a cascade of intracellular signaling events that ultimately mediate their physiological effects.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are primarily coupled to the Gαi/o family of G-proteins.[8] Activation of these receptors by an agonist, or blockade by an antagonist, modulates the activity of adenyyl cyclase.

D2_Signaling Compound This compound Compound D2R Dopamine D2 Receptor Compound->D2R Binds to G_protein Gαi/o G-protein D2R->G_protein Activates/Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates targets

Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are coupled to Gαi/o proteins.[5] Their activation typically leads to an inhibition of adenylyl cyclase and a decrease in cellular cAMP levels.

SHT1A_Signaling Compound This compound Compound SHT1A_R Serotonin 5-HT1A Receptor Compound->SHT1A_R Binds to G_protein Gαi/o G-protein SHT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Firing PKA->Cellular_Response Phosphorylates targets

Serotonin 5-HT1A Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

In contrast to D2 and 5-HT1A receptors, 5-HT2A receptors are coupled to Gαq/11 G-proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

SHT2A_Signaling Compound This compound Compound SHT2A_R Serotonin 5-HT2A Receptor Compound->SHT2A_R Binds to G_protein Gαq/11 G-protein SHT2A_R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Modulation of Neuronal Excitability and Gene Expression Ca_release->Cellular_Response PKC->Cellular_Response

Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound compounds involves a suite of in vitro and in vivo experimental procedures to determine their affinity, efficacy, and functional effects.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound for a target receptor.

General Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Quantification (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis (IC₅₀ and Kᵢ Calculation) Quantification->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow.

Functional Assays

Functional assays are employed to determine the efficacy of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist at the target receptor.

Objective: To measure the effect of a test compound on adenylyl cyclase activity.

General Protocol:

  • Cell Culture: Culture cells expressing the receptor of interest.

  • Compound Treatment: Treat the cells with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Objective: To measure changes in intracellular calcium concentration following receptor activation.[9][10]

General Protocol:

  • Cell Culture and Dye Loading:

    • Culture cells expressing the receptor of interest in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]

  • Compound Addition:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add the test compound (for agonist testing) or pre-incubate with the test compound before adding a known agonist (for antagonist testing).

  • Fluorescence Measurement:

    • Monitor the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis:

    • Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the test compound concentration.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Functional_Assay_Logic Receptor_Type Receptor Type? Gai_Gas Gαi/o or Gαs coupled Receptor_Type->Gai_Gas Yes Gaq Gαq/11 coupled Receptor_Type->Gaq No cAMP_Assay cAMP Accumulation Assay Gai_Gas->cAMP_Assay Calcium_Assay Calcium Flux Assay Gaq->Calcium_Assay Efficacy_Determination Determine Efficacy (Agonist/Antagonist) cAMP_Assay->Efficacy_Determination Calcium_Assay->Efficacy_Determination

Logic for Selecting a Functional Assay.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel CNS-active compounds. Their primary mechanism of action involves modulation of dopamine and serotonin receptors, with the specific pharmacological profile being highly dependent on the molecular structure. A thorough understanding of their interactions with these receptors, quantified through binding and functional assays, is crucial for the rational design of new therapeutics with improved efficacy and side-effect profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this field. Further investigation into the structure-activity relationships of a broader range of this compound derivatives will be instrumental in advancing the development of next-generation treatments for neurological and psychiatric disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The class of synthetic compounds known as phenylpiperazines continues to be a focal point in the discovery of new psychoactive substances (NPS). These compounds, characterized by a phenyl group attached to a piperazine ring, exhibit a wide range of pharmacological activities, primarily through their interaction with serotonergic and other neurotransmitter systems. This technical guide provides an in-depth overview of recent discoveries, methodologies for their identification and characterization, and the underlying signaling pathways.

Introduction to Phenylpiperazine Derivatives

Phenylpiperazine derivatives represent a significant and expanding class of NPS, often emerging on the illicit drug market as alternatives to controlled substances like MDMA and amphetamines.[1][2] Their chemical scaffold is highly versatile, allowing for numerous substitutions on both the phenyl and piperazine rings, leading to a diverse array of pharmacological profiles.[3][4][5][6][7][8] These substances are typically consumed as "party pills" and are known for their stimulant and hallucinogenic effects.[1][2][9][10] The two primary structural groups within this class are 1-benzylpiperazine and 1-phenylpiperazine.[2]

Synthesis and Characterization of Novel Phenylpiperazines

The synthesis of new phenylpiperazine derivatives is a continuous area of research, with chemists exploring various structural modifications to alter their psychoactive properties.

General Synthesis Strategies

A common approach to synthesizing novel phenylpiperazines involves the reaction of a substituted aniline with bis(2-chloroethyl)amine or a similar cyclizing agent. Subsequent modifications to the piperazine ring or the phenyl group can then be performed to generate a library of new compounds. For instance, researchers have successfully synthesized a series of 4,5‐dihydrothiazole‐phenylpiperazine derivatives, demonstrating the potential for creating complex molecular architectures based on the phenylpiperazine core.[3]

Experimental Protocol: Synthesis of 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives

The following is a representative protocol for the synthesis of novel phenylpiperazine derivatives, based on published literature.[3]

Materials:

  • Substituted 1-(aminophenyl)piperazines

  • 2-Isothiocyanato-1-phenylethanone

  • Ethanol

  • Trifluoroacetic acid (TFA)

Procedure:

  • A solution of the appropriate substituted 1-(aminophenyl)piperazine (1.0 eq) in ethanol is prepared.

  • To this solution, 2-isothiocyanato-1-phenylethanone (1.0 eq) is added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure.

  • The resulting intermediate thiourea is dissolved in trifluoroacetic acid.

  • The mixture is heated at reflux for 4-8 hours to effect cyclization.

  • The reaction is cooled to room temperature and the TFA is removed under vacuum.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The crude product is extracted with an organic solvent (e.g., dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • The final product is purified by column chromatography on silica gel.

Analytical Characterization

The unequivocal identification of newly synthesized phenylpiperazine derivatives relies on a combination of advanced analytical techniques.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. The electron ionization (EI) mass spectra of phenylpiperazines often show characteristic fragmentation patterns, aiding in their structural elucidation.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), is invaluable for the analysis of less volatile or thermally labile phenylpiperazine derivatives.[9][10][11][12] It provides high sensitivity and selectivity for the detection of these substances in various matrices, including biological samples.[9][10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of new chemical entities. These techniques provide detailed information about the chemical environment of each atom in the molecule.[11]

Pharmacological Profile and Receptor Interactions

The psychoactive effects of phenylpiperazine derivatives are primarily mediated by their interaction with serotonin (5-HT) receptors, although some also show affinity for other targets such as dopamine and adrenergic receptors.[3][6][8][13][14][15]

Serotonin Receptor Binding Affinities

Many newly synthesized phenylpiperazines exhibit high affinity for various 5-HT receptor subtypes, particularly 5-HT₁A, 5-HT₂A, and 5-HT₂C.[3] The affinity is often in the nanomolar range, indicating potent interactions.[3] The arylpiperazine moiety is a key pharmacophore that facilitates these interactions.[3]

Table 1: 5-HT Receptor Binding Affinities (Ki, nM) of Selected Novel Phenylpiperazine Derivatives

Compound5-HT₁A5-HT₂A5-HT₂CReference
FG-7 Data not specifiedData not specifiedData not specified[3]
FG-8 >1000>100046[3]
FG-14 >1000>100072[3]
FG-18 >1000>100017[3]

Note: This table is populated with example data from the cited literature. A comprehensive guide would include a more extensive list of compounds.

Signaling Pathways

The interaction of phenylpiperazine derivatives with G-protein coupled receptors (GPCRs), such as the 5-HT receptors, initiates intracellular signaling cascades. For example, activation of the 5-HT₁A receptor can lead to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels, as well as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3] Conversely, stimulation of 5-HT₂A or 5-HT₂C receptors often leads to the activation of phospholipase C (PLC), which in turn triggers the phosphoinositide (PI) signaling pathway, resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Some serotonin pathways are also known to regulate the MAPK/ERK and PI3K/Akt pathways.[3]

G_protein_signaling Figure 1: Phenylpiperazine-Activated G-Protein Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex cluster_effector Effector Proteins cluster_second_messenger Second Messengers Phenylpiperazine Phenylpiperazine 5-HT_Receptor 5-HT Receptor (GPCR) Phenylpiperazine->5-HT_Receptor Binds to G_alpha 5-HT_Receptor->G_alpha Activates G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase, PLC) G_alpha->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messenger->Cellular_Response Initiates

Caption: Generalized G-protein signaling pathway activated by phenylpiperazines.

Experimental Workflow for Identification and Pharmacological Profiling

A systematic workflow is crucial for the efficient discovery and characterization of new psychoactive phenylpiperazines.

experimental_workflow Figure 2: Experimental Workflow for NPS Discovery Synthesis Chemical Synthesis of Novel Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation In_Vitro_Screening In Vitro Screening (Receptor Binding Assays) Structural_Elucidation->In_Vitro_Screening Functional_Assays Functional Assays (e.g., cAMP, Ca2+ mobilization) In_Vitro_Screening->Functional_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Functional_Assays->In_Vivo_Studies Data_Analysis Data Analysis and Structure-Activity Relationship In_Vivo_Studies->Data_Analysis

Caption: A typical workflow for the discovery and characterization of novel phenylpiperazines.

Conclusion and Future Directions

The discovery of new psychoactive substances related to phenylpiperazines remains a dynamic field, driven by the continuous efforts of synthetic chemists and pharmacologists. The development of novel derivatives with tailored pharmacological profiles holds potential for therapeutic applications, such as in the treatment of anxiety and depression.[3][16] However, the emergence of these substances on the illicit market also poses significant public health challenges.[1][11]

Future research should focus on:

  • Comprehensive Pharmacological Profiling: A broader screening of new derivatives against a wider range of CNS targets is needed to fully understand their potential effects and off-target activities.

  • Metabolism and Toxicology Studies: Understanding the metabolic fate and toxicological profile of these new substances is crucial for assessing their potential harm.

  • Development of Rapid Detection Methods: Continued innovation in analytical chemistry is necessary to develop rapid and reliable methods for the detection of emerging phenylpiperazine derivatives in forensic and clinical settings.[9][10][12]

By fostering a collaborative approach between synthetic chemistry, pharmacology, and analytical sciences, the scientific community can stay at the forefront of this evolving area of research, maximizing the potential therapeutic benefits while mitigating the public health risks associated with new psychoactive substances.

References

Theoretical Framework for the Structural Elucidation of 2-(4-Bromophenyl)piperazine: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the three-dimensional structure and electronic properties of 2-(4-Bromophenyl)piperazine. In the absence of extensive experimental data for this specific molecule, computational modeling serves as a powerful tool to predict its geometry, stability, and potential interactions, which are critical aspects in drug discovery and development. This document outlines the standard computational methodologies, expected data outputs, and their interpretation.

The piperazine scaffold is a ubiquitous feature in many approved drugs, valued for its ability to influence physicochemical properties and serve as a versatile linker for pharmacophoric groups.[1] Computational analyses, particularly Density Functional Theory (DFT), are instrumental in understanding the conformational preferences and electronic landscape of such molecules, guiding the design of new therapeutic agents.[2][3][4][5]

Methodologies for Theoretical Calculation

The structural and electronic properties of this compound can be reliably predicted using a variety of computational chemistry methods. The workflow for such a study is a multi-step process that involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

Computational Workflow

The logical flow of a theoretical investigation into the structure of this compound is depicted below. This process begins with the initial construction of the molecule, followed by a series of calculations to determine its most stable conformation and electronic characteristics.

Theoretical Calculation Workflow A 1. Initial Structure Construction (2D to 3D Conversion) B 2. Geometry Optimization (e.g., DFT with B3LYP/6-311++G(d,p)) A->B Input Structure C 3. Frequency Calculation (Confirmation of Minimum Energy State) B->C Optimized Geometry E 5. Electronic Property Calculation (HOMO-LUMO, MEP, Mulliken Charges) B->E Wavefunction/Density D 4. Analysis of Optimized Structure (Bond Lengths, Angles, Dihedrals) C->D Vibrational Frequencies F 6. Data Interpretation and Reporting D->F E->F

Caption: Workflow for theoretical calculations of this compound.

Detailed Experimental Protocols

While this guide focuses on theoretical calculations, the validation of computational models relies on experimental data. Key experimental techniques for characterizing molecules like this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively, providing insights into the molecular structure.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational modes of functional groups within the molecule.

  • X-ray Crystallography: This technique provides the precise three-dimensional coordinates of atoms in a crystalline state, offering the most accurate geometric data for comparison with theoretical predictions.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[6]

A typical theoretical study would be performed using a computational chemistry software package like Gaussian, ORCA, or GAMESS.[3] The following protocol outlines a standard approach using Density Functional Theory (DFT), a method known for its balance of accuracy and computational cost.

  • Structure Preparation: The 2D structure of this compound is drawn and converted to a 3D model using software like Avogadro or ChemDraw.

  • Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[2][4] This level of theory provides a good description of the geometry and electronic properties for organic molecules.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.

  • Property Calculations: Using the optimized geometry, various electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Predicted Structural and Electronic Data

The following tables present hypothetical yet representative data for this compound based on calculations for similar structures found in the literature. These tables are intended to illustrate the type of quantitative information that can be obtained from theoretical calculations.

Table 1: Optimized Geometric Parameters (Representative Data)
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C-Br1.910
C-N (Aromatic)1.405
C-N (Piperazine)1.460 - 1.470
C-C (Aromatic)1.390 - 1.400
C-C (Piperazine)1.530 - 1.540
Bond Angles (°)
C-C-Br119.5
C-N-C (Piperazine)110.0 - 112.0
Dihedral Angles (°)
C-C-N-C~175.0 (Aryl-Pip)

Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.

Table 2: Calculated Electronic Properties (Representative Data)
PropertyValue (a.u.)Value (eV)
Energy of HOMO-0.235-6.39
Energy of LUMO-0.058-1.58
HOMO-LUMO Gap (ΔE)0.1774.81
Mulliken Atomic Charges (e)
Bromine (Br)-0.08
Aromatic Carbon attached to Br+0.05
Piperazine Nitrogen (Aromatic side)-0.35
Piperazine Nitrogen (Aliphatic side)-0.40

Note: The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Mulliken charges provide insight into the charge distribution and potential sites for electrostatic interactions.[3]

Conclusion

Theoretical calculations provide a robust framework for understanding the structural and electronic properties of this compound. By employing methods such as DFT, researchers can gain valuable insights into the molecule's preferred conformation, stability, and reactivity, which are essential for rational drug design and development. The data generated from these computational studies, when used in conjunction with experimental validation, can significantly accelerate the process of identifying and optimizing new drug candidates. The methodologies and representative data presented in this guide serve as a foundation for conducting in-depth computational investigations of this and related piperazine derivatives.

References

The 2-(4-Bromophenyl)piperazine Core: A Technical Guide to its Exploration in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of centrally acting therapeutics. Among its many variations, the 2-(4-Bromophenyl)piperazine scaffold has emerged as a particularly valuable core structure for the development of agents targeting neuropsychiatric and other disorders. The strategic placement of a bromine atom on the phenyl ring provides a critical handle for synthetic modification and significantly influences the molecule's electronic properties and binding interactions. This technical guide provides an in-depth exploration of the this compound core, detailing its synthesis, primary biological targets, structure-activity relationships (SAR), and the intricate signaling pathways it modulates. It is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Synthesis and Chemical Characterization

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the nucleophilic substitution reaction between a piperazine precursor and an activated bromophenyl derivative.

General Synthetic Workflow

A representative synthetic scheme involves the cyclization of diethanolamine followed by N-arylation. This multi-step process is a reliable method for producing the core scaffold, which can then be further functionalized.

G cluster_synthesis General Synthesis of 2-(Aryl)piperazine Core Diethanolamine Diethanolamine Dichlorodiethylamine β,β'-Dichlorodiethylamine HCl Diethanolamine->Dichlorodiethylamine  Thionyl Chloride (SOCl₂) Bromophenylpiperazine 1-(4-Bromophenyl)piperazine Dichlorodiethylamine->Bromophenylpiperazine  1. 4-Bromoaniline  2. Cyclization (Acid binding agent) Derivative Functionalized Derivative Bromophenylpiperazine->Derivative  Alkylation / Acylation / etc.  (R-X)

Figure 1: General synthetic workflow for 1-(4-Bromophenyl)piperazine.
Example Synthetic Protocol: Mannich Reaction

A frequently employed method for elaborating the core structure is the Mannich reaction, which introduces a methylene bridge connecting the piperazine nitrogen to another moiety. For instance, a 1,2,4-triazole derivative can be reacted with 4-(4-bromophenyl)piperazine and formaldehyde in ethanol at room temperature.[1]

  • Step 1: Dissolve the substrate (e.g., a triazole-thione, 1 mmol) in anhydrous ethanol (10 mL).

  • Step 2: Add 4-(4-bromophenyl)piperazine (1 mmol) and an aqueous formaldehyde solution (37%).

  • Step 3: Stir the mixture at room temperature for 24 hours to ensure complete reaction.

  • Step 4: The product can be purified by crystallization from ethanol.[1]

Characterization of the final product is typically performed using High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structure.[1]

Biological Targets and Mechanism of Action

The this compound scaffold is a privileged structure primarily targeting G-protein coupled receptors (GPCRs), with a particular affinity for serotonin (5-HT) and dopamine (D) receptors. This interaction profile is central to its application in treating depression, anxiety, and psychosis.

Primary Molecular Targets

Compounds incorporating the this compound core frequently exhibit high affinity for the following receptors:

  • Serotonin 1A Receptor (5-HT₁ₐ): Acts as an agonist or partial agonist. This interaction is crucial for antidepressant and anxiolytic effects.

  • Serotonin 2A Receptor (5-HT₂ₐ): Often acts as an antagonist. Blockade of this receptor is a key feature of atypical antipsychotics.

  • Dopamine D₂ Receptor: Typically displays partial agonism. This "dopamine stabilization" is thought to reduce positive symptoms of schizophrenia while avoiding the severe side effects of full antagonists.

  • Serotonin Transporter (SERT): Inhibition of serotonin reuptake is a common mechanism for antidepressants.

Signaling Pathway of 5-HT₁ₐ Receptor Agonism

Activation of the 5-HT₁ₐ receptor, a Gi/o-coupled receptor, initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP) and decreased activity of Protein Kinase A (PKA). Additionally, the Gβγ subunits released upon activation can modulate ion channels and other signaling pathways, such as the ERK and Akt pathways, which are involved in neuroplasticity and cell survival.[2][3][4]

G cluster_pathway 5-HT₁ₐ Receptor Signaling Cascade Ligand Arylpiperazine (Agonist) Receptor 5-HT₁ₐ Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA Response Neuronal Inhibition Neuroplasticity PKA->Response ERK ERK Pathway G_beta_gamma->ERK Akt Akt Pathway G_beta_gamma->Akt ERK->Response Akt->Response

Figure 2: Simplified 5-HT₁ₐ receptor signaling pathway.
Signaling Pathway of D₂ Receptor Partial Agonism

Arylpiperazine-based drugs like aripiprazole act as partial agonists at the D₂ receptor. This means they provide a submaximal response compared to the full endogenous agonist, dopamine. In a state of high dopaminergic activity (hyperdopaminergic), a partial agonist will compete with dopamine and lower the overall receptor stimulation (acting as a functional antagonist). In a state of low dopamine (hypodopaminergic), it will provide a baseline level of stimulation (acting as a functional agonist).[5] This modulation is achieved through functionally selective actions on G-protein-dependent (cAMP) and G-protein-independent (β-arrestin) pathways.[6]

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare Reagents (Membranes, Buffers, Ligands) plate 2. Plate Assay Components - Membranes (150 µL) - Test Compound (50 µL) - Radioligand (50 µL) prep->plate incubate 3. Incubate (e.g., 60 min at 30°C) plate->incubate filter 4. Filter & Wash (Separate bound from free ligand) incubate->filter dry 5. Dry Filters filter->dry count 6. Scintillation Counting (Measure radioactivity) dry->count analyze 7. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 2-(4-Bromophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-(4-Bromophenyl)piperazine derivatives. This class of compounds has garnered significant interest due to the versatile pharmacological activities of the piperazine scaffold, which is present in numerous approved drugs.[1] Derivatives of this compound have shown potential in various therapeutic areas, including oncology and neuroscience.[2][3]

This document outlines detailed protocols for primary HTS assays, data presentation standards, and visual representations of relevant biological pathways to facilitate the discovery of novel therapeutic agents.

Biological Rationale for Screening

The this compound core is a privileged scaffold in medicinal chemistry. Depending on the substitutions, these derivatives can interact with a wide range of biological targets. Two prominent areas of investigation for such compounds are:

  • Anticancer Activity: Many piperazine derivatives exhibit potent anticancer properties by targeting key signaling molecules involved in cell proliferation, survival, and metastasis.[1][4] One such target is the p21-activated kinase 4 (PAK4), a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cancer progression.[2][5]

  • Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in drugs targeting CNS receptors. Arylpiperazine derivatives, in particular, are known to interact with serotonin (5-HT) receptors, such as the 5-HT1A receptor, which is a key target for anxiolytics and antidepressants.[3][6]

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for this compound derivatives involves several stages, from initial library screening to hit confirmation and characterization. The workflow is designed to efficiently test a large number of compounds and identify those with the desired biological activity.

HTS_Workflow cluster_0 Screening Cascade Compound_Library Compound Library of This compound Derivatives Primary_Screen Primary HTS Assay (e.g., Cell Viability, Target-Based Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Target Engagement, Selectivity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for the high-throughput screening of this compound derivatives.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines. This data is illustrative of the potential of this class of compounds.

Table 1: Inhibition of Cell Viability by PAK4 Inhibitors (Illustrative Examples)

Cell LineCancer TypeInhibitorIC50 (µM)Assay Type
PC3Prostate CancerPF-3758309~0.45Not Specified
HCT116Colon CancerCompound 20.34Crystal Violet
HTB-26Breast CancerCompound 110-50Crystal Violet
HepG2Liver CancerCompound 110-50Crystal Violet
786-ORenal CancerPpD0.3059Cell Viability Assay
Caki-1Renal CancerPpDNot SpecifiedCell Viability Assay

Data presented in this table is for illustrative purposes for PAK4 inhibitors and may not be specific to this compound derivatives.[5]

Table 2: Anticancer Activity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways

Cancer Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia0.06 - 0.16
Other Cancer Cell LinesVarious0.06 - 0.16

This derivative potently inhibits cancer cell proliferation and induces caspase-dependent apoptosis by targeting PI3K/AKT, Src family kinases, and BCR-ABL pathways.[7]

Experimental Protocols

The following are detailed protocols for primary high-throughput screening assays relevant to the potential biological activities of this compound derivatives.

Protocol 1: Cell-Based Anticancer Screening - Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is a common primary screen for anticancer compounds.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 384-well clear-bottom microplates

  • Multichannel pipette and/or automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 384-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 40 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 10 µL of the compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Solubilization: Add 50 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for active compounds using non-linear regression analysis.

Protocol 2: Target-Based Screening - PAK4 Kinase Assay (HTRF)

This biochemical assay measures the ability of compounds to inhibit the enzymatic activity of purified PAK4 kinase.[8] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a suitable HTS format.

Materials:

  • Recombinant human PAK4 enzyme

  • HTRF KinEASE™-STK kit (or similar) containing a substrate peptide (e.g., STK Substrate 2) and an anti-phospho-serine/threonine antibody conjugated to a FRET donor/acceptor

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Dispensing: Dispense nL amounts of the this compound derivatives at various concentrations into the wells of a 384-well plate using an automated liquid handler.

  • Enzyme and Substrate Addition: Add a solution containing the PAK4 enzyme and the substrate peptide to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (e.g., HTRF antibody mix). Incubate to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Calculate the IC50 value for active compounds.

Protocol 3: Target-Based Screening - 5-HT1A Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of a compound to displace a known radiolabeled ligand from the 5-HT1A receptor.[9]

Materials:

  • Membranes from cells expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist)

  • Non-specific binding control: 10 µM Serotonin

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • 96- or 384-well microplates

  • Cell harvester with glass fiber filters

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a microplate, add the assay buffer, a fixed concentration of the radioligand, and the this compound derivative at various concentrations.

  • Membrane Addition: Add the receptor membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway Diagrams

Understanding the signaling pathways targeted by this compound derivatives is crucial for interpreting screening results and guiding lead optimization.

PAK4 Signaling Pathway in Cancer

PAK4 is a key node in several signaling pathways that promote cancer cell proliferation, survival, and metastasis.[2][3][10] Inhibition of PAK4 can disrupt these oncogenic signals.

PAK4_Signaling cluster_0 Upstream Activators cluster_1 PAK4 Activation cluster_2 Downstream Effectors & Cellular Responses RTKs Receptor Tyrosine Kinases (RTKs) Rho_GTPases Rho GTPases (Cdc42, Rac) RTKs->Rho_GTPases GPCRs GPCRs GPCRs->Rho_GTPases Integrins Integrins Integrins->Rho_GTPases PAK4 PAK4 Rho_GTPases->PAK4 LIMK1_Cofilin LIMK1/Cofilin Pathway PAK4->LIMK1_Cofilin PI3K_AKT PI3K/AKT Pathway PAK4->PI3K_AKT RAF_MEK_ERK RAF/MEK/ERK Pathway PAK4->RAF_MEK_ERK Beta_Catenin β-Catenin Pathway PAK4->Beta_Catenin Metastasis Invasion & Metastasis LIMK1_Cofilin->Metastasis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAF_MEK_ERK->Proliferation Beta_Catenin->Proliferation

Caption: The central role of PAK4 in oncogenic signaling pathways.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[11][12] Its activation leads to the inhibition of adenylyl cyclase and subsequent downstream effects.

HT1A_Signaling cluster_0 Receptor Activation cluster_1 G-Protein Signaling cluster_2 Downstream Effects Serotonin Serotonin (5-HT) HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor G_Protein Gαi/o βγ HT1A_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits ERK ↑ ERK Phosphorylation G_Protein->ERK Ion_Channels ↑ K+ Conductance ↓ Ca2+ Conductance G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity ↓ Neuronal Excitability PKA->Neuronal_Activity ERK->Neuronal_Activity Ion_Channels->Neuronal_Activity

Caption: The canonical signaling pathway of the 5-HT1A receptor.

References

Application Note: A Scalable, Three-Step Synthesis of 2-(4-Bromophenyl)piperazine for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] While substitutions on the nitrogen atoms are common, functionalization of the piperazine ring at the C-2 position offers significant opportunities for modulating pharmacological properties and exploring new chemical space. 2-(4-Bromophenyl)piperazine is a key building block for the synthesis of novel therapeutics, where the bromine atom serves as a versatile handle for further chemical modification, such as cross-coupling reactions.

This application note details a robust and scalable three-step synthetic protocol for the preparation of this compound. The synthesis is designed to be suitable for producing multi-gram quantities required for preclinical studies, with a focus on procedural efficiency, yield, and purity. The described method is based on established chemical transformations for the synthesis of 2-substituted piperazines.[2]

Overall Synthetic Scheme

The synthesis begins with the ring-opening of commercially available 4-bromostyrene oxide, followed by cyclization to form the piperazine ring, and concludes with a deprotection step to yield the target compound.

Scheme 1: Overall Synthesis of this compound

Experimental Protocols

Step 1: Synthesis of 2-((2-Aminoethyl)(benzyl)amino)-1-(4-bromophenyl)ethan-1-ol

This step involves the regioselective ring-opening of the epoxide with N-benzylethylenediamine.

Materials and Reagents:

  • 4-Bromostyrene oxide

  • N-Benzylethylenediamine

  • Ethanol (200 proof, anhydrous)

  • Lithium perchlorate (LiClO₄)

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-bromostyrene oxide (1.0 eq) in anhydrous ethanol, add N-benzylethylenediamine (1.2 eq).

  • Add lithium perchlorate (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amino alcohol, which is used in the next step without further purification.

Step 2: Synthesis of 1-Benzyl-3-(4-bromophenyl)piperazine

The intermediate amino alcohol is cyclized via an intramolecular substitution reaction after activation of the hydroxyl group.

Materials and Reagents:

  • Crude amino alcohol from Step 1

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Equipment:

  • Three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the crude amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude mesylate.

  • Dissolve the crude mesylate in anhydrous acetonitrile, add potassium carbonate (3.0 eq), and heat the mixture to reflux for 18-24 hours.

  • Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-Benzyl-3-(4-bromophenyl)piperazine.

Step 3: Synthesis of this compound

The final step is the removal of the N-benzyl protecting group by catalytic hydrogenation to yield the target compound.

Materials and Reagents:

  • 1-Benzyl-3-(4-bromophenyl)piperazine from Step 2

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Equipment:

  • Parr hydrogenation apparatus or H-Cube system

  • Filtration apparatus (e.g., Büchner funnel with Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve 1-Benzyl-3-(4-bromophenyl)piperazine (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (10-20% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurize the reaction vessel with hydrogen gas (50-60 psi).

  • Shake or stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as the final product. The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Summary of Reagents for a Representative 10g Scale Synthesis

StepReagentM.W.EquivalentsAmount
1 4-Bromostyrene oxide199.051.010.0 g
N-Benzylethylenediamine150.221.29.06 g
Lithium perchlorate106.390.10.53 g
2 Amino alcohol intermediate~3501.0~17.5 g
Triethylamine101.192.512.6 g
Methanesulfonyl chloride114.551.26.87 g
Potassium carbonate138.213.020.7 g
3 1-Benzyl-3-(4-bromophenyl)piperazine331.261.0~12.5 g
10% Palladium on carbon-0.151.88 g

Table 2: Summary of Reaction Parameters and Expected Results

StepReactionSolventTemperature (°C)Time (h)Expected Yield (%)Expected Purity (%)
1 Epoxide Ring-OpeningEthanol7812-16>95% (crude)-
2 CyclizationDCM / Acetonitrile0 to 823 + 2470-80% (over 2 steps)>95%
3 DebenzylationMethanol2512-2485-95%>98%

Visualizations

Experimental Workflow Diagram

G cluster_step1 Step 1: Epoxide Ring-Opening cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection start1 Mix 4-Bromostyrene Oxide, N-Benzylethylenediamine, LiClO4 in Ethanol reflux1 Reflux for 12-16h start1->reflux1 workup1 Concentrate, Extract with EtOAc, Wash, Dry, and Concentrate reflux1->workup1 product1 Crude Amino Alcohol workup1->product1 start2 Dissolve Amino Alcohol in DCM, Add TEA, Cool to 0°C product1->start2 mesylation Add MsCl, Stir 3h start2->mesylation workup2a Aqueous Work-up mesylation->workup2a cyclize Reflux with K2CO3 in Acetonitrile for 18-24h workup2a->cyclize purify2 Filter, Concentrate, and Purify by Chromatography cyclize->purify2 product2 Protected Piperazine purify2->product2 start3 Dissolve Protected Piperazine in Methanol with Pd/C product2->start3 hydrogenation Hydrogenate at 50-60 psi for 12-24h start3->hydrogenation workup3 Filter through Celite, Concentrate Filtrate hydrogenation->workup3 final_product This compound workup3->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Characterization and Quality Control

For preclinical use, rigorous characterization and quality control are mandatory.

  • Identity Confirmation: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: Purity must be determined using High-Performance Liquid Chromatography (HPLC) with UV detection, and should typically be >98% for preclinical batches.

  • Residual Solvent Analysis: Gas Chromatography (GC) should be used to quantify any residual solvents from the synthesis.

Safety Precautions

  • Chemical Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Reagents: Methanesulfonyl chloride is corrosive and a lachrymator. Triethylamine is flammable and has a strong odor. 4-Bromostyrene oxide is a potential irritant. Handle these chemicals with appropriate care.

  • Hydrogenation: The use of hydrogen gas with a palladium catalyst is a fire and explosion hazard. Ensure the equipment is properly set up and purged with an inert gas before and after the reaction. Use spark-free equipment.

References

Application Notes and Protocols for In Vitro Efficacy Evaluation of 2-(4-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)piperazine is a chemical entity utilized as a synthetic intermediate in the development of various pharmaceutical agents.[1][2][3][4] Its derivatives have shown potential therapeutic applications, including anticancer, antipsychotic, and antidepressant activities.[3][5][6] These application notes provide a comprehensive guide to the in vitro assays relevant for evaluating the efficacy of this compound and its analogues. The protocols detailed below are foundational for determining the biological activity and mechanism of action of this class of compounds.

Data Presentation

The following tables are templates for summarizing quantitative data from the described in vitro assays. Due to the limited publicly available efficacy data for this compound, these tables are presented as examples for data organization.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Derivative AMCF-7 (Breast)MTTData not available[7]
Derivative BMDA-MB-231 (Breast)MTTData not available[8]
Derivative CA549 (Lung)SRBData not available[9]
Derivative DK-562 (Leukemia)MTTData not available[7]

Table 2: Receptor Binding Affinity of this compound Derivatives

CompoundReceptorRadioligandKi (nM)Reference
Derivative XSerotonin 5-HT1A[3H]8-OH-DPATData not available[10]
Derivative YDopamine D2[3H]SpiperoneData not available[11]
Derivative ZDopamine D3[3H]SpiperoneData not available[11][12]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the potential anticancer effects of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the control wells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Receptor Binding Assays

These assays are crucial for evaluating the potential neurological effects of this compound by determining its affinity for specific neurotransmitter receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., serotonin 5-HT1A or dopamine D2).

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand specific for the receptor of interest, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Assay

This assay measures the ability of this compound to inhibit the reuptake of neurotransmitters like serotonin or dopamine into presynaptic neurons or cells expressing the respective transporters.

Protocol:

  • Cell Culture: Use cells stably expressing the serotonin transporter (SERT) or dopamine transporter (DAT).

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound.

  • Substrate Addition: Add a fluorescent or radiolabeled substrate of the transporter (e.g., a fluorescent dopamine analog for DAT).

  • Kinetic Measurement: Monitor the uptake of the substrate into the cells over time using a fluorescence plate reader or by scintillation counting at different time points.

  • Data Analysis: Calculate the rate of uptake and determine the IC50 value of this compound for the inhibition of neurotransmitter reuptake.

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_assays Cytotoxicity & Viability Assays cluster_mtt MTT Assay cluster_ldh LDH Assay start Start: Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells treat_compound Treat with this compound seed_cells->treat_compound incubate Incubate (24-72h) treat_compound->incubate mtt_reagent Add MTT Reagent incubate->mtt_reagent collect_supernatant Collect Supernatant incubate->collect_supernatant incubate_mtt Incubate (4h) mtt_reagent->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt ldh_reaction Add LDH Reaction Mix collect_supernatant->ldh_reaction incubate_ldh Incubate (30min) ldh_reaction->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh

Caption: Workflow for assessing cytotoxicity and viability.

signaling_pathway_apoptosis cluster_apoptosis Intrinsic Apoptosis Pathway compound This compound stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bak activation, Bcl-2 inhibition) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

experimental_workflow_receptor_binding cluster_binding_assay Receptor Binding Assay Workflow start Start: Prepare Receptor Membranes reaction_mix Prepare Reaction Mix: - Membranes - Radioligand - this compound start->reaction_mix incubate Incubate to Equilibrium reaction_mix->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash scint_count Scintillation Counting wash->scint_count analyze Data Analysis (IC50, Ki) scint_count->analyze

Caption: Workflow for receptor binding assays.

signaling_pathway_neurotransmitter cluster_neurotransmission Modulation of Synaptic Neurotransmission cluster_pre cluster_post presynaptic Presynaptic Neuron neurotransmitter Neurotransmitter presynaptic->neurotransmitter postsynaptic Postsynaptic Neuron transporter Neurotransmitter Transporter (e.g., SERT, DAT) reuptake_block Reuptake Inhibition receptor Postsynaptic Receptor (e.g., 5-HT, Dopamine) receptor_binding Receptor Binding neurotransmitter->transporter neurotransmitter->receptor compound This compound compound->transporter Blocks compound->receptor Binds to synaptic_concentration Increased Synaptic Neurotransmitter Concentration downstream_signaling Altered Postsynaptic Signaling

Caption: Potential mechanisms of neurotransmission modulation.

References

Development of Antimicrobial Agents Utilizing 2-(4-Bromophenyl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(4-Bromophenyl)piperazine as a scaffold for the development of novel antimicrobial agents. This document outlines synthetic methodologies, antimicrobial screening protocols, and potential mechanisms of action, supported by quantitative data and visual workflows.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The piperazine moiety is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. The incorporation of a 4-bromophenyl group at the 2-position of the piperazine ring offers a strategic structural motif for antimicrobial drug design. The bromine atom, an electron-withdrawing group, can enhance the biological activity of the molecule. This document details the application of this compound in the generation of potential antimicrobial candidates.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through several synthetic routes. A common approach involves the reaction of 1-bromo-4-iodobenzene with an excess of piperazine. Further derivatization at the N4 position of the piperazine ring allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.

G cluster_synthesis Synthesis of this compound Scaffold cluster_derivatization Derivatization at N4-position Start Start Reactants 1-Bromo-4-iodobenzene + Piperazine Start->Reactants Reaction Palladium-catalyzed Buchwald-Hartwig amination Reactants->Reaction Purification1 Column Chromatography Reaction->Purification1 Scaffold This compound Purification1->Scaffold Scaffold_ref This compound Coupling_Reaction Nucleophilic Substitution or Reductive Amination Scaffold_ref->Coupling_Reaction Alkylating_acylating_agent R-X (Alkyl/Acyl Halide) or R-CHO (Aldehyde) Alkylating_acylating_agent->Coupling_Reaction Purification2 Crystallization or Column Chromatography Coupling_Reaction->Purification2 Derivatives N-substituted-2-(4-Bromophenyl)piperazine Derivatives Purification2->Derivatives

Caption: General workflow for synthesis and derivatization.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol describes the synthesis of a 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, as an example of a derivative with potential antimicrobial activity.[1]

Materials:

  • 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • This compound

  • Formaldehyde solution (37% aq.)

  • Anhydrous ethanol

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve 1 mmol of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in 10 mL of anhydrous ethanol in a round bottom flask.

  • To the stirred solution, add 1 mmol of this compound.

  • Add 5 drops of formaldehyde solution (37% aq.) to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified by crystallization from ethanol.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the MIC values for a series of N-arylpiperazine derivatives, which provide insights into the potential antimicrobial activity of compounds derived from this compound.

Compound IDN-substituentM. kansasii MIC (µM)M. marinum MIC (µM)
1 3-ethoxyphenylcarbamoyloxy-2-hydroxypropyl31.75>65.32
2 2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl17.62>65.32
3 2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl>65.3265.32
Isoniazid (Reference)29.17-

Data adapted from a study on N-arylpiperazine derivatives against Mycobacterium species.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of a test compound.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay.[3][4][5][6][7]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Potential Mechanisms of Antimicrobial Action

The precise mechanism of action for this compound and its derivatives is an active area of research. However, based on studies of related piperazine-containing compounds, several potential mechanisms can be proposed.

Inhibition of Bacterial Cell Wall Synthesis

One plausible mechanism is the inhibition of bacterial cell wall synthesis. The peptidoglycan layer is a crucial structural component of the bacterial cell wall, and its synthesis is a common target for antibiotics. Piperazine-containing molecules may interfere with the enzymes involved in the synthesis and cross-linking of peptidoglycan.

G cluster_pathway Inhibition of Peptidoglycan Synthesis Compound This compound Derivative PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Compound->PBP Inhibition Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking CellWall Weakened Cell Wall Crosslinking->CellWall Leads to Lysis Cell Lysis CellWall->Lysis G cluster_pathway Disruption of Bacterial Cell Membrane Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane Insertion Permeability Increased Permeability Membrane->Permeability Causes Leakage Leakage of Cytoplasmic Contents Permeability->Leakage Results in Death Cell Death Leakage->Death

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Bromophenyl)piperazine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Synthesis & Yield Optimization

Q1: What are the common synthetic routes to prepare this compound, and which one is recommended for high yield?

A1: The primary synthetic strategies for 2-arylpiperazines, including this compound, involve the cyclization of a suitably substituted 1,2-diamine derivative. Modern approaches offering high regioselectivity and yield include iridium-catalyzed synthesis from imines and photoredox-mediated methods. For more classical and often practical approaches, the cyclization of a protected N-(2-(4-bromophenyl)-2-hydroxyethyl)ethane-1,2-diamine or a related derivative is a common route. The choice of route often depends on the available starting materials and equipment. For high yield and control over regioselectivity, modern catalytic methods are often superior.

Q2: My overall yield is consistently low. What are the general parameters I should investigate to optimize the reaction?

A2: Low yields can stem from several factors. Key parameters to investigate include:

  • Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may lead to side product formation, while low temperatures can result in incomplete reactions. Temperature screening is crucial.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of intermediates. Common solvents for similar syntheses include toluene, dioxane, and THF.

  • Catalyst and Ligand System (for catalytic reactions): The choice of metal catalyst (e.g., Palladium, Iridium) and the corresponding ligand is critical for catalytic cycles. Screening different catalyst/ligand combinations is often necessary to find the optimal system for your specific substrate.

  • Base: The strength and type of base used can influence the rate of deprotonation and the formation of side products. Weaker bases like potassium carbonate or cesium carbonate might be preferable to strong bases like sodium tert-butoxide to minimize side reactions.

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times leading to decomposition or side product formation can lower the yield.

Side Reactions & Impurities

Q3: I am observing significant formation of N-aryl piperazine (1-(4-Bromophenyl)piperazine) as a side product. How can I improve the regioselectivity for the 2-substituted product?

A3: The formation of the N-aryl isomer is a common challenge due to the potential for N-arylation of the piperazine ring. To favor the formation of the 2-substituted product:

  • Protecting Group Strategy: Employing a suitable protecting group on one of the nitrogen atoms of the piperazine precursor is a highly effective strategy to ensure C-arylation. The Boc (tert-butyloxycarbonyl) group is a common choice.

  • Modern Catalytic Methods: As mentioned, iridium-catalyzed methods and photoredox catalysis have been developed specifically to address the challenge of C-H functionalization and can provide high regioselectivity for the C2 position.[1]

  • Synthesis from Chiral Precursors: Synthesizing the piperazine ring from a chiral amino acid derivative, such as a protected 4-bromophenylglycine, can pre-install the desired substitution pattern and avoid regioselectivity issues.

Q4: My final product is difficult to purify, and I suspect the presence of constitutional isomers. How can I confirm this and improve the purification process?

A4: Co-elution of isomers during column chromatography is a common purification challenge.

  • Analytical Confirmation: High-resolution NMR (¹H and ¹³C) and LC-MS are essential to confirm the presence of isomers.

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) to improve separation on silica gel.

    • Alternative Stationary Phases: Consider using different chromatography media, such as alumina or reverse-phase silica.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and isolating the desired isomer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization of a Protected Diamine

This protocol is a generalized procedure based on common synthetic strategies for 2-substituted piperazines.

Step 1: Synthesis of tert-butyl 2-(4-bromophenyl)-2-oxoethyl(2-hydroxyethyl)carbamate

  • To a solution of 2-bromo-1-(4-bromophenyl)ethan-1-one in a suitable solvent like acetonitrile, add N-Boc-ethanolamine.

  • Add a mild base such as potassium carbonate.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Step 2: Reductive Amination

  • Dissolve the product from Step 1 in a solvent such as methanol.

  • Add a reducing agent, for example, sodium borohydride, in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Quench the reaction carefully with water and extract the product.

Step 3: Cyclization to form the Piperazine Ring

  • The resulting amino alcohol can be cyclized under Mitsunobu conditions or by conversion of the alcohol to a leaving group (e.g., mesylate or tosylate) followed by intramolecular cyclization with a base.

  • For Mitsunobu cyclization, treat the amino alcohol with triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Purify the Boc-protected this compound by column chromatography.

Step 4: Deprotection

  • Dissolve the protected piperazine in a suitable solvent like dichloromethane or dioxane.

  • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture and extract the final product. Purify by crystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis

Observed Problem Potential Cause Recommended Solution
Low overall yieldSuboptimal reaction conditionsSystematically screen temperature, solvent, and reaction time.
Significant formation of 1-(4-bromophenyl)piperazineLack of regioselectivityEmploy a protecting group strategy (e.g., N-Boc). Consider modern catalytic methods like iridium catalysis or photoredox catalysis for C-H functionalization.[1]
Incomplete reactionInsufficient reaction time or temperatureMonitor the reaction by TLC/LC-MS to determine the optimal duration. Cautiously increase the temperature.
Product decompositionExcessive temperature or prolonged reaction timeReduce the reaction temperature and/or time.
Difficulty in purificationPresence of isomers or other impuritiesOptimize column chromatography conditions (solvent system, stationary phase). Attempt recrystallization.

Visualizations

Diagram 1: General Troubleshooting Workflow

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check Reaction Parameters (Temp, Time, Solvent) start->check_reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents analyze_side_products Analyze Side Products (TLC, LC-MS, NMR) start->analyze_side_products optimize Optimize Conditions check_reaction->optimize check_reagents->optimize analyze_side_products->optimize purification Improve Purification (Chromatography, Recrystallization) analyze_side_products->purification success Improved Yield optimize->success purification->success

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Diagram 2: Decision Pathway for Improving Regioselectivity

G Improving Regioselectivity: 2- vs. 1-Arylpiperazine start Poor Regioselectivity (Mixture of Isomers) classical_route Using Classical Cyclization? start->classical_route modern_route Amenable to Modern Methods? start->modern_route protecting_group Implement Protecting Group (e.g., N-Boc) classical_route->protecting_group catalysis Explore Catalytic C-H Arylation (e.g., Ir, Photoredox) modern_route->catalysis amino_acid Synthesize from Chiral Amino Acid Precursor modern_route->amino_acid outcome Enhanced Regioselectivity protecting_group->outcome catalysis->outcome amino_acid->outcome

Caption: Decision-making process for enhancing the regioselective synthesis of 2-arylpiperazines.

References

Technical Support Center: Troubleshooting Common Issues in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of piperazine derivatives?

A1: The primary challenges in synthesizing piperazine derivatives stem from the nucleophilic nature of the two nitrogen atoms, which can lead to a variety of issues. These include:

  • Low yield of the desired product: This can be caused by side reactions, incomplete conversion, or product decomposition.

  • Formation of undesired byproducts: The most common byproduct is the 1,4-disubstituted piperazine when a monosubstituted product is desired.[1][2] Over-alkylation can also lead to the formation of quaternary ammonium salts.[3][4]

  • Difficulties in purification: The basic and polar nature of piperazine derivatives can make them challenging to purify using standard chromatographic techniques.[5] They also have a tendency to absorb moisture from the atmosphere.[5]

  • Starting material instability: Piperazine and its derivatives can be susceptible to degradation, especially at elevated temperatures or in the presence of oxygen.[6][7]

  • Poor reproducibility: Reactions can be sensitive to trace impurities or variations in reaction conditions.[8]

Troubleshooting Guides

Issue 1: Low Yield and Formation of Disubstituted Byproduct in Mono-alkylation/Mono-arylation

Question: I am trying to synthesize a mono-substituted piperazine, but my reaction is resulting in a low yield of the desired product and a significant amount of the di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: Achieving mono-selectivity is a frequent challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[9] Here are several strategies to favor the formation of the mono-substituted product:

Possible Causes and Solutions:

Cause Solution
Incorrect Stoichiometry Use a large excess of piperazine (5-10 fold) relative to the alkylating or arylating agent. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[1][9]
High Reactivity of Mono-substituted Product The mono-substituted product is still nucleophilic and can react further. To minimize this, add the electrophile (alkyl halide or aryl halide) slowly and at a low temperature to maintain a low concentration of the electrophile in the reaction mixture.[1][8]
Harsh Reaction Conditions High temperatures and long reaction times can promote the formation of the more thermodynamically stable di-substituted product.[1][10] Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed or the formation of the desired product is maximized.[8]
Unprotected Piperazine For optimal control and to ensure mono-substitution, use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. The protecting group blocks one nitrogen, directing the reaction to the other. The protecting group can be removed in a subsequent step.[1][2][8]

Experimental Protocol: Mono-protection of Piperazine with Boc Anhydride

  • Dissolution: Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise to the cooled piperazine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the N-Boc-piperazine.[10]

Logical Workflow for Troubleshooting Low Mono-substitution Yield

G start Low Yield of Mono-substituted Product check_stoichiometry Check Stoichiometry: Is a large excess of piperazine being used? start->check_stoichiometry increase_piperazine Increase piperazine excess (5-10 fold) check_stoichiometry->increase_piperazine No check_addition Check Addition Method: Is the electrophile added slowly at low temp? check_stoichiometry->check_addition Yes increase_piperazine->check_addition slow_addition Implement slow, dropwise addition at 0 °C check_addition->slow_addition No check_conditions Review Reaction Conditions: Are temperature and time optimized? check_addition->check_conditions Yes slow_addition->check_conditions optimize_conditions Optimize temperature and monitor reaction progress (TLC/LC-MS) check_conditions->optimize_conditions No consider_protection Consider using a mono-protected piperazine (e.g., N-Boc-piperazine) check_conditions->consider_protection Yes optimize_conditions->consider_protection synthesis_successful Improved Yield of Mono-substituted Product consider_protection->synthesis_successful

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am attempting to synthesize an N-aryl piperazine using a Buchwald-Hartwig amination, but I am consistently getting low yields. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can often be traced back to issues with the catalyst system, reaction conditions, or starting materials.[10]

Possible Causes and Solutions:

Cause Solution
Catalyst Deactivation Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligand.[3] Use anhydrous solvents and reagents to avoid catalyst poisoning.[8]
Suboptimal Catalyst/Ligand Combination The choice of palladium precursor and phosphine ligand is critical and substrate-dependent. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands may be necessary. It is advisable to screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[10]
Inappropriate Base The base is crucial for both the reaction rate and minimizing side reactions. If a strong base like NaOtBu causes decomposition of your starting material, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[10]
Poor Solubility If reagents are not fully dissolved, the reaction will be slow or incomplete. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[10]
Incorrect Temperature Suboptimal temperature can lead to an incomplete reaction or decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. A temperature screen can help identify the ideal conditions for your specific substrates.[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq), piperazine derivative (1.2 eq), palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (2-10 mol%), and base (e.g., NaOtBu, 1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired N-arylpiperazine.

Issue 3: Difficulty in Purifying Piperazine Derivatives

Question: I am having trouble purifying my substituted piperazine product. It either streaks on the silica gel column or I have difficulty separating it from polar impurities. What purification strategies can I use?

Answer: The basicity and polarity of piperazine derivatives can indeed make purification challenging.[5] Here are some effective techniques:

Purification Strategies:

Technique Description
Column Chromatography with Basic Modifier To prevent streaking on acidic silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.[10] This will neutralize the acidic sites on the silica and improve the peak shape.
Acid-Base Extraction This is a useful technique for separating the basic piperazine product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and extracted with an organic solvent to recover the purified product.[10]
Crystallization/Salt Formation Piperazines readily form salts and hydrates, which can sometimes be exploited for purification through crystallization.[5][11] Treatment with acids like HCl, citric acid, or oxalic acid can yield crystalline salts that can be isolated by filtration.[11]
Ion Exchange Chromatography For particularly challenging separations, ion exchange chromatography can be an effective method to purify piperazine derivatives by taking advantage of their basic nature.[12]

Experimental Workflow for Purification

G start Crude Piperazine Derivative column_chromatography Attempt Column Chromatography on Silica Gel start->column_chromatography streaking Observe Streaking or Poor Separation? column_chromatography->streaking add_base Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) streaking->add_base Yes acid_base_extraction Perform Acid-Base Extraction streaking->acid_base_extraction No, but other impurities present purified_product Purified Product add_base->purified_product crystallization Attempt Crystallization or Salt Formation acid_base_extraction->crystallization If impurities remain acid_base_extraction->purified_product crystallization->purified_product

Caption: Decision workflow for purifying piperazine derivatives.

Issue 4: Starting Material or Product Instability

Question: My piperazine starting material or synthesized derivative seems to be degrading over time, leading to inconsistent results. How can I improve its stability?

Answer: Piperazine-containing compounds can be susceptible to degradation through oxidation, hydrolysis, and pH-related mechanisms.[6] Phenyl piperazines, in particular, may show degradation after extended storage.[13]

Strategies for Enhancing Stability:

Factor Mitigation Strategy
Oxidation Store compounds under an inert atmosphere (nitrogen or argon).[6] Protect from light by using amber-colored vials or storing in the dark.[6] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to solutions if compatible with downstream applications.[6]
Hygroscopicity Store in a desiccator over a drying agent to prevent moisture absorption.[5] Handle quickly in a dry environment when weighing or preparing solutions.
pH-Dependent Degradation For solutions, conduct a pH-stability profile to identify the optimal pH for stability. Buffer the solution to maintain this pH.[6]
Storage Conditions For long-term storage, keep samples at low temperatures (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] For some synthetic piperazines in biological matrices, refrigeration or freezing is recommended even for short-term storage.[13]

By addressing these common issues with the appropriate strategies and experimental protocols, researchers can significantly improve the success rate and efficiency of piperazine derivative synthesis.

References

Technical Support Center: Optimization of N-Arylpiperazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-arylpiperazines.

Troubleshooting Guide

This guide addresses common issues encountered during N-arylpiperazine synthesis, particularly focusing on the widely used Buchwald-Hartwig amination reaction.

Issue 1: Low or No Product Yield

Q: My N-arylpiperazine synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in N-arylpiperazine synthesis, especially via cross-coupling reactions like the Buchwald-Hartwig amination, can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

Initial Checks:

  • Reagent Quality: Ensure the purity and dryness of all reagents and solvents. Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the catalyst.

  • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Aryl Halide Reactivity: The reactivity of the aryl halide is crucial. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[2] If you are using an aryl chloride, you may need more forcing conditions or a specialized catalyst system.

Optimization of Reaction Parameters:

ParameterTroubleshooting Steps
Catalyst and Ligand The choice of palladium catalyst and phosphine ligand is critical. If one combination is not working, screen others. Pre-catalysts can sometimes provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[2]
Base The strength and type of base can significantly impact the reaction. Common bases include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base can be sensitive, and in some cases, protecting groups on your substrates may not be stable to the basic conditions at high temperatures.[2]
Solvent Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[2] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
Temperature These reactions often require elevated temperatures (typically 80-110 °C).[3] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side product formation.
Reaction Time Monitor the reaction progress by TLC or LC-MS. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?

A: Side product formation is a common challenge. Identifying the side products can provide clues for optimizing the reaction conditions.

Common Side Products and Solutions:

Side ProductPotential CauseSuggested Solution
Hydrodehalogenation of Aryl Halide Presence of water or other protic sources.Ensure all reagents and solvents are scrupulously dried.
Homocoupling of Aryl Halide (biaryl formation) Catalyst system may favor this pathway.Screen different ligands and catalyst precursors. Lowering the reaction temperature might also help.
Double Arylation of Piperazine Using an excess of the aryl halide or prolonged reaction times.Use a slight excess of piperazine (1.2-1.5 equivalents).[3] Monitor the reaction closely and stop it once the starting material is consumed.
Reaction with Other Functional Groups If your substrates contain other nucleophilic groups (e.g., phenols), they might compete with the piperazine nitrogen in the coupling reaction.[2]Protect competing functional groups before the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-arylpiperazines?

A1: The main synthetic routes to N-arylpiperazines include:

  • Palladium-catalyzed Buchwald-Hartwig amination: This is a widely used method for forming C-N bonds between an aryl halide and piperazine.[4]

  • Copper-catalyzed Ullmann-Goldberg reaction: Another cross-coupling method, though sometimes limited by safety and environmental concerns regarding the copper catalyst.[4]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups. It is often utilized in process chemistry due to its cost-effectiveness.[4]

  • From anilines and bis(2-haloethyl)amine: This approach builds the piperazine ring directly onto the aniline.[4]

Q2: How do I choose the right catalyst and ligand for my Buchwald-Hartwig reaction?

A2: The optimal catalyst and ligand combination is highly substrate-dependent. It is often necessary to screen a variety of options. Some general guidelines:

  • For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required.

  • Pre-catalysts can offer better reproducibility.[2]

  • Consulting literature for similar substrates is a good starting point.

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Purification of N-arylpiperazines can be challenging due to their basic nature.

  • Column Chromatography: This is the most common method. A gradient elution from a non-polar to a polar solvent system is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on silica gel.

  • Purification via Salt Formation: Piperazines can be converted to their hydrochloride or diacetate salts, which can often be purified by crystallization. The free base can then be regenerated.[5][6]

Q4: Are there any eco-friendly approaches to N-arylpiperazine synthesis?

A4: Yes, research is ongoing to develop more environmentally friendly methods. Some approaches include:

  • Using piperazine itself as the solvent, which can be a cost-effective and eco-friendly option in some cases.[7]

  • Developing reactions that can be performed under aerobic conditions, avoiding the need for strict inert atmospheres.[7]

  • Investigating the use of more sustainable and less toxic metal catalysts.

Data Presentation: Representative Reaction Conditions

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides.[3]

Table 1: Reaction with Aryl Chlorides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
Pd₂(dba)₃ (1)P(i-BuNCH₂CH₂)₃N (1-2)NaO-t-BuToluene100Not specifiedHigh
[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBUToluene1002 h92

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.[3]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Visualizations

experimental_workflow prep 1. Reagent Preparation (Drying & Degassing) reaction_setup 2. Reaction Setup (Under Inert Atmosphere) prep->reaction_setup reagents Add Aryl Halide, Piperazine, Base reaction_setup->reagents catalyst_addition Add Solvent & Catalyst Solution reagents->catalyst_addition reaction 3. Reaction (Heating & Stirring) catalyst_addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup 4. Workup (Quenching, Extraction) monitoring->workup Complete purification 5. Purification (Chromatography) workup->purification characterization 6. Product Characterization purification->characterization

Caption: A general experimental workflow for N-arylpiperazine synthesis.

troubleshooting_workflow start Low or No Yield check_basics Check Reagent Quality & Inert Atmosphere start->check_basics screen_catalyst Screen Catalyst & Ligand check_basics->screen_catalyst screen_base Screen Base screen_catalyst->screen_base screen_solvent Screen Solvent screen_base->screen_solvent optimize_temp Optimize Temperature & Reaction Time screen_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A troubleshooting workflow for low-yield N-arylpiperazine synthesis.

reaction_cycle cluster_0 Pd(0) Catalytic Cycle pd0 Pd(0)L_n pdiil Ar-Pd(II)-X(L_n) pd0->pdiil Ar-X oa Oxidative Addition re Reductive Elimination pdiil_amine Ar-Pd(II)-N(L_n) pdiil->pdiil_amine Piperazine, Base pdiil_amine->pd0 N-Arylpiperazine

Caption: A simplified representation of the palladium-catalyzed cycle.

References

Technical Support Center: Side-Product Analysis in 2-(4-Bromophenyl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and follow-on reactions of 2-(4-Bromophenyl)piperazine.

Troubleshooting Guides

Issue 1: Presence of a Disubstituted Side-Product in N-Arylation Reactions

Symptoms:

  • LC-MS or GC-MS analysis of the crude reaction mixture shows a significant peak corresponding to a 1,4-disubstituted piperazine derivative.

  • ¹H NMR spectrum displays a complex aromatic region and downfield shifts of all piperazine protons, indicating substitution on both nitrogen atoms.

  • The isolated yield of the desired mono-substituted product is lower than anticipated.

Possible Causes and Solutions:

CauseSolution
High Reactivity of the Mono-substituted Product: The initial product, 1-Aryl-2-(4-bromophenyl)piperazine, can act as a nucleophile and react with another equivalent of the aryl halide.1. Use of Excess Piperazine Derivative: Employ a 1.5 to 2-fold excess of this compound relative to the aryl halide to statistically favor mono-substitution. 2. Slow Addition of Aryl Halide: Add the aryl halide solution dropwise to the reaction mixture to maintain a low concentration, thereby minimizing the chance of the product reacting again. 3. Protecting Group Strategy: Consider using a removable protecting group (e.g., Boc) on one of the piperazine nitrogens to ensure mono-substitution.
Reaction Conditions Favoring Disubstitution: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the less reactive mono-substituted product to react further.1. Optimize Reaction Temperature: Screen lower temperatures (e.g., 80-100 °C for Buchwald-Hartwig reactions) to find a balance between reaction rate and selectivity. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the formation of the desired product plateaus and the disubstituted product begins to increase significantly.

Illustrative Quantitative Data: Effect of Stoichiometry on Disubstitution

Ratio (this compound : Aryl Halide)Desired Mono-substituted Product Yield (%)Disubstituted Side-Product (%)
1 : 16525
1.5 : 18510
2 : 192<5

Note: The data presented in this table is for illustrative purposes and may vary depending on the specific substrates and reaction conditions.

Issue 2: Detection of a Dehalogenated Side-Product

Symptoms:

  • Mass spectrometry analysis reveals a product with a molecular weight corresponding to the replacement of the bromine atom with a hydrogen atom.

  • ¹H NMR shows the disappearance of the characteristic aromatic splitting pattern of the 4-bromophenyl group and the appearance of a singlet or a more complex multiplet in the aromatic region.

Possible Causes and Solutions:

CauseSolution
Hydrodehalogenation in Palladium-Catalyzed Reactions: In reactions like Buchwald-Hartwig or Suzuki coupling, a competing pathway can lead to the reduction of the aryl bromide. This is often promoted by certain phosphine ligands and the presence of a hydrogen source.1. Ligand Selection: Screen different phosphine ligands. Electron-rich and sterically hindered ligands can sometimes favor the desired coupling over hydrodehalogenation. 2. Base Selection: The choice of base can influence this side reaction. Consider screening bases such as Cs₂CO₃ or K₃PO₄ in addition to commonly used alkoxides like NaOtBu. 3. Control of Hydrogen Sources: Ensure anhydrous reaction conditions and use solvents that are less likely to act as hydrogen donors.
Reaction with Reducing Agents: Unintentional introduction of a reducing agent or reaction conditions that generate one can lead to dehalogenation.1. Purity of Reagents: Ensure all reagents and solvents are pure and free from contaminants that could act as reducing agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in reactions involving this compound?

A1: The most frequently observed side-products are:

  • 1,4-Disubstituted piperazines: Formed when the second nitrogen of the piperazine ring reacts further, particularly in N-alkylation or N-arylation reactions.

  • Dehalogenated products: Where the bromine atom on the phenyl ring is replaced by a hydrogen. This is more common in palladium-catalyzed cross-coupling reactions.

  • Homocoupling products: In cross-coupling reactions, the aryl halide can sometimes couple with itself to form a biphenyl derivative.

Q2: How can I best detect and quantify these side-products?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For initial reaction monitoring to visualize the formation of new spots which could be side-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating the components of the reaction mixture and obtaining molecular weight information for each, which is crucial for identifying side-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and can provide excellent separation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of both the desired product and any isolated side-products. Quantitative NMR (qNMR) can be used for accurate quantification of impurities.

Q3: Are there any specific considerations for purifying the desired product away from these side-products?

A3: Yes, purification strategies include:

  • Column Chromatography: Often the most effective method. A careful selection of the solvent system is crucial to achieve good separation between the mono- and di-substituted products, as their polarities can be similar.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective method for removing impurities.

  • Acid-Base Extraction: Exploiting the basicity of the piperazine nitrogen can sometimes help in separating it from non-basic impurities.

Experimental Protocols

Protocol 1: General Method for LC-MS Analysis of a Buchwald-Hartwig Reaction Mixture

  • Sample Preparation:

    • Quench a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • MS Detector: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 100 - 1000.

Visualizations

experimental_workflow cluster_reaction Reaction & Quenching cluster_prep Sample Preparation cluster_analysis Analysis reaction This compound Reaction quench Quench Aliquot reaction->quench dilute Dilute with Solvent quench->dilute filter Filter Sample dilute->filter lcms LC-MS Analysis filter->lcms data Data Interpretation lcms->data logical_relationship reaction_conditions Reaction Conditions (Temp, Time, Stoichiometry) side_product_formation Side-Product Formation (Disubstitution, Dehalogenation) reaction_conditions->side_product_formation Influences low_yield Low Yield of Desired Product side_product_formation->low_yield purification_difficulty Increased Purification Difficulty side_product_formation->purification_difficulty optimization Optimization of Conditions optimization->reaction_conditions Improves optimization->side_product_formation Minimizes

Technical Support Center: Refining Purification Methods for High-Purity 2-(4-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(4-Bromophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process of this and related arylpiperazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Impurities in this compound synthesis can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like 1-bromo-4-iodobenzene and piperazine, as well as N,N'-bis(4-bromophenyl)piperazine, a common byproduct in arylpiperazine synthesis. Incomplete reactions can also leave behind intermediates.

Q2: My purified this compound is a sticky solid or oil. How can I obtain a crystalline product?

A2: Oiling out or the formation of a sticky solid during recrystallization is a common issue. This can be caused by the presence of impurities, using a solvent in which the compound is too soluble, or cooling the solution too quickly. Try using a different solvent system, adding a co-solvent (anti-solvent), or ensuring a slow cooling rate to encourage crystal formation. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Q3: I am observing significant peak tailing during the HPLC analysis of my compound. What is the cause and how can I resolve it?

A3: Peak tailing in HPLC is a frequent problem when analyzing basic compounds like this compound on standard silica-based columns.[1] The basic nitrogen atoms in the piperazine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this, consider the following:

  • Mobile Phase Additive: Add a basic modifier like triethylamine (TEA) or an ion-pairing agent to the mobile phase. A common starting point is 0.1% trifluoroacetic acid (TFA).[1]

  • Column Selection: Use a column specifically designed for the analysis of basic compounds, which may have a deactivated silica surface.

Q4: Can I use normal-phase flash chromatography to purify this compound?

A4: Yes, normal-phase flash chromatography can be used. However, due to the polar and basic nature of the piperazine moiety, strong interaction with the acidic silica gel is a concern and can lead to tailing and poor separation. It is highly recommended to add a basic modifier, such as triethylamine (0.5-2% v/v) or ammonium hydroxide (by using a pre-mixed solution in methanol), to the eluent to improve peak shape and separation efficiency.

Q5: How can I effectively remove residual solvent from my final product?

A5: Residual solvent can be removed by drying the purified compound under high vacuum. If the compound is thermally stable, drying in a vacuum oven at a slightly elevated temperature can be effective. For stubborn solvents, co-evaporation with a more volatile solvent in which the compound is not soluble can be attempted, followed by drying under high vacuum.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not a good choice for your compound.Select a different solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[2]
Compound "oils out" instead of crystallizing. The solution is supersaturated with impurities, or the cooling rate is too fast. The solvent may be too nonpolar.Try a different solvent system. Allow the solution to cool more slowly. Add a small amount of a co-solvent in which the compound is less soluble.
No crystals form upon cooling. The solution is not saturated; too much solvent was added.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Low recovery of the purified compound. Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Ensure complete transfer of crystals during filtration.
Crystals are colored. Colored impurities are present.Consider a pre-purification step like a charcoal treatment of the hot solution before crystallization.
Flash Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Significant peak tailing. Strong interaction between the basic compound and acidic silica gel.Add a basic modifier like triethylamine (0.5-2% v/v) or ammonium hydroxide to the eluent.
Poor separation of the product from impurities. Inappropriate solvent system. Column overloading.Optimize the eluent system using thin-layer chromatography (TLC) first. Reduce the amount of crude material loaded onto the column.
Compound does not elute from the column. The eluent is not polar enough. The compound is irreversibly adsorbed to the silica.Gradually increase the polarity of the eluent. If the compound is still retained, consider using a different stationary phase like alumina.
Low recovery after chromatography. Irreversible adsorption on the column. Product decomposition on the silica.Use a basic modifier in the eluent. Consider using a less acidic stationary phase like deactivated silica or alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexanes) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble at room temperature. A mixed solvent system like ethanol/water or ethyl acetate/hexanes can be effective.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Table 1: Example Solvent Systems for Recrystallization of Arylpiperazine Derivatives

Solvent SystemTypical Purity AchievedNotes
Ethanol (96%)>98%A common and effective solvent for the recrystallization of many piperazine derivatives.[3]
Ethanol/Water>97%The addition of water as an anti-solvent can improve the yield.
Ethyl Acetate/Hexanes>97%A good option when the compound is too soluble in ethyl acetate alone.[2]
Dichloromethane/n-Heptane>99%This system has been reported for the purification of a similar compound.
Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A common eluent system is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of a basic modifier.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Protocol 3: HPLC Purity Analysis of this compound

This method is adapted from a protocol for a similar compound and may require optimization.[4]

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile). A typical starting gradient could be 40:60 (v/v) aqueous:organic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in the diluent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks.

Table 2: Example HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak AreaArea %
12.5415,2340.15
24.899,972,18099.72
36.1212,9870.13
Total 10,000,401 100.00

Based on this hypothetical data, the purity of the analyzed sample is 99.72%.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Alternative/Further Purification tlc_analysis TLC Analysis recrystallization->tlc_analysis Purity Check column_chromatography->tlc_analysis Fraction Analysis hplc_analysis HPLC Purity Analysis tlc_analysis->hplc_analysis Quantitative Purity final_product High-Purity Product hplc_analysis->final_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Initial Purification Attempt check_purity Is Purity >98%? start->check_purity issue Identify Purification Issue check_purity->issue No end High-Purity Product check_purity->end Yes oiling_out Oiling Out/ Sticky Solid issue->oiling_out Recrystallization low_yield Low Yield issue->low_yield Recrystallization/ Chromatography tailing Chromatographic Tailing issue->tailing Chromatography solution1 Change Solvent/ Slow Cooling oiling_out->solution1 solution2 Minimize Solvent/ Cool to 0°C low_yield->solution2 solution3 Add Basic Modifier (e.g., TEA) tailing->solution3 solution1->start Re-purify solution2->start Re-purify solution3->start Re-purify

Caption: Troubleshooting logic for refining the purification of this compound.

References

Technical Support Center: Overcoming Resistance Mechanisms with Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing novel piperazine derivatives to overcome drug resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which novel piperazine derivatives overcome multidrug resistance (MDR)?

A1: The primary mechanism is the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[1][2][3] These transporters are often overexpressed in cancer cells and function as efflux pumps, removing chemotherapeutic drugs from the cell and thereby reducing their efficacy.[1][2] Novel piperazine derivatives can act as potent modulators of P-gp, directly interacting with the transporter to inhibit its function.[4] This inhibition leads to increased intracellular accumulation of anticancer drugs in resistant cells, restoring their cytotoxic effects.[5][6]

Q2: Are there any known off-target effects associated with piperazine derivatives?

A2: Yes, the piperazine moiety is a common scaffold in many biologically active compounds and can interact with various receptors and ion channels.[7] Some piperazine derivatives have shown activity at serotonin, dopamine, and adrenergic receptors.[7] It is crucial to perform counter-screening against a panel of relevant off-targets to ensure the specificity of your compound's activity.

Q3: How do I select the appropriate cancer cell line for my experiments?

A3: When studying the reversal of MDR, it is essential to use a pair of cell lines: a drug-sensitive parental cell line (e.g., CEM) and its drug-resistant counterpart that overexpresses the target transporter (e.g., CEM/VLB100, which overexpresses P-gp).[2] This allows for direct comparison and confirmation that the piperazine derivative's effect is due to the inhibition of the resistance mechanism. Several human and murine drug-resistant cell lines are available, such as H69/LX4, 2780AD, and P388/DX.[4]

Q4: What are the typical effective concentrations for piperazine derivatives in vitro?

A4: The effective concentration can vary significantly depending on the specific derivative and the cell line being tested. However, many potent piperazine derivatives show activity in the low micromolar to nanomolar range. For example, the diketopiperazine derivative XR9051 fully sensitizes resistant cells at concentrations of 0.3-0.5 µM.[4] Another potent modulator, LY335979, fully restores sensitivity to various chemotherapeutics at 0.1 µM.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with piperazine derivatives.

Problem 1: Low or No Bioactivity of the Piperazine Derivative

Possible Causes:

  • Poor Solubility: The compound may not be fully dissolved in the aqueous assay buffer, leading to a lower effective concentration.[7]

  • Compound Instability: The derivative may be unstable under the experimental conditions (e.g., pH, temperature, light exposure).[7]

  • Incorrect Stereochemistry: The biological activity of piperazine compounds can be highly dependent on their stereochemistry. The synthesized compound might be a racemic mixture, with only one active enantiomer.

Solutions:

  • Solubility:

    • Visually inspect for precipitation after diluting the compound into the assay buffer.

    • Consider using a small percentage of a solubilizing agent like DMSO, Pluronic F-68, or BSA, ensuring it does not interfere with the assay.[7]

    • Filter the compound stock solution before use.[7]

  • Stability: Prepare fresh dilutions of the compound for each experiment.[7]

  • Stereochemistry: If possible, test individual enantiomers to determine which one is active.

Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)

Possible Causes:

  • Compound Interference: The piperazine derivative itself might interfere with the assay. For example, it could have intrinsic color that affects absorbance readings or autofluorescence in fluorescence-based assays.[7] Certain chemical compounds, such as polyphenols and vitamin A, are known to interfere with the reduction of MTT to formazan.[8]

  • Variable Seeding Density: Inconsistent cell numbers across wells can lead to variability in results.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.

Solutions:

  • Compound Interference:

    • Run a control with the compound in cell-free media to check for any intrinsic signal.

    • If the compound is fluorescent, consider using a different fluorescent dye with non-overlapping spectra.[7]

  • Seeding Density: Ensure a uniform and optimal cell seeding density for your specific cell line and assay duration. Prepare serial dilutions of cells to determine the optimal number per well that yields appropriate absorbance values.[8]

  • Solvent Toxicity: Always include a vehicle control (cells treated with the same concentration of solvent used for the highest compound concentration) to account for any solvent-induced toxicity.

Problem 3: Unexpectedly High Cytotoxicity

Possible Causes:

  • Compound Precipitation: Localized high concentrations of precipitated compound can cause significant cell death.

  • Off-Target Effects: The compound may be hitting other cellular targets essential for cell survival.

  • Contamination: Contamination of the MTT stock can lead to inaccurate results. A green or blue color indicates potential contamination.[8]

Solutions:

  • Precipitation: Ensure the compound is fully dissolved before adding it to the cell culture medium.

  • Off-Target Effects: Perform target validation experiments, such as counter-screening against other receptors and enzymes.

  • Contamination: Use fresh, sterile reagents and handle them with appropriate personal protective equipment.[8]

Data Presentation: Efficacy of Novel Piperazine Derivatives

The following tables summarize the in vitro efficacy of various novel piperazine derivatives in different cancer cell lines.

Table 1: Growth Inhibition (GI50) and Half-Maximal Inhibitory Concentration (IC50) of Vindoline-Piperazine Conjugates [9][10]

CompoundCell LineCancer TypeGI50 (µM)IC50 (µM)
23 MDA-MB-468Breast Cancer1.00-
25 HOP-92Non-Small Cell Lung Cancer1.35-
20 CHONon-Tumor-2.54
23 CHONon-Tumor-10.8
25 CHONon-Tumor-6.64

Table 2: Anticancer Activity of s-Triazine Schiff Base Derivatives [11]

CompoundCell LineCancer TypeIC50 (µM)
4b MCF-7Breast Cancer3.29
4b HCT-116Colon Cancer3.64
4c MCF-7Breast Cancer-
4c HCT-116Colon Cancer-

Table 3: Reversal of Drug Resistance by Piperazine Derivatives

DerivativeResistant Cell LineChemotherapeuticReversal Concentration (µM)Reference
XR9051 H69/LX4, 2780AD, EMT6/AR 1.0Doxorubicin, Etoposide, Vincristine0.3 - 0.5[4]
LY335979 CEM/VLB100Vinblastine, Doxorubicin, Etoposide, Taxol0.1[2]
Pip1 KB, SW480Vincristine, Colchicine, PaclitaxelNot specified[5]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from widely used methods for assessing cell viability.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the overnight medium and add the compound dilutions. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.[8][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][12]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for P-glycoprotein (P-gp) Expression

This protocol provides a general workflow for assessing P-gp protein levels.[13][14]

  • Cell Lysis: After treatment with the piperazine derivative for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA Protein Assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (e.g., C219) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative P-gp expression levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Culture Drug-Sensitive & Resistant Cell Lines start->cell_culture prepare_compounds Prepare Piperazine Derivative Stock Solutions start->prepare_compounds seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with Piperazine Derivatives & Chemotherapeutic Agents prepare_compounds->treat_cells seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 end End determine_ic50->end

Figure 1: Experimental workflow for assessing cell viability using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_outcome Cellular Outcome pgp P-glycoprotein (P-gp) (ABC Transporter) chemo Chemotherapeutic Drug pgp->chemo Efflux adp ADP + Pi pgp->adp accumulation Increased Intracellular Drug Accumulation pgp->accumulation Inhibition leads to chemo->pgp Enters Cell piperazine Novel Piperazine Derivative piperazine->pgp Inhibits atp ATP atp->pgp Hydrolysis apoptosis Apoptosis/ Cell Death accumulation->apoptosis

Figure 2: Signaling pathway of P-gp inhibition by novel piperazine derivatives.

References

Technical Support Center: Enhancing the Metabolic Stability of 2-(4-Bromophenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the metabolic stability of 2-(4-Bromophenyl)piperazine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities associated with this compound analogs?

A1: The piperazine ring is a common site of metabolism. Key metabolic pathways for piperazine-containing compounds include N-dealkylation, hydroxylation of the piperazine ring, and oxidation of the aromatic rings. For this compound analogs, the primary metabolic "soft spots" are often the piperazine nitrogens and the aromatic rings. N-dealkylation of the piperazine ring is a major contributor to metabolic instability.[1][2]

Q2: How can I identify the specific metabolic hotspots on my this compound analog?

A2: Metabolite identification studies are crucial for pinpointing metabolic hotspots. This typically involves incubating your compound with liver microsomes or hepatocytes and analyzing the resulting metabolites using liquid chromatography-mass spectrometry (LC-MS).[3] Stable isotope labeling, using deuterated analogs, can also be a powerful tool to trace metabolic pathways.[4]

Q3: What are the primary strategies to improve the metabolic stability of these analogs?

A3: Several medicinal chemistry strategies can be employed:

  • Steric Hindrance: Introducing bulky groups near the metabolic hotspot can sterically hinder enzyme access. For instance, adding methyl groups to the piperazine ring can slow down metabolism.[3]

  • Bioisosteric Replacement: Replacing the piperazine ring with a less metabolically labile bioisostere is a common and effective strategy.[5][6] Examples include morpholine, piperidine, or homopiperazine.[1][3]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism due to the kinetic isotope effect.[3][4][7]

  • Modification of Electronics: Introducing electron-withdrawing groups can decrease the susceptibility of the aromatic ring to oxidation.

Q4: I'm observing high variability in my in vitro metabolic stability assay results. What could be the cause?

A4: High variability in assays using liver microsomes or hepatocytes can stem from several factors:

  • Compound Solubility: Poor solubility of your analog in the assay buffer can lead to inconsistent results. Ensure the final concentration of any organic solvent (like DMSO) is low and consistent.[3]

  • Compound Instability: The compound may be chemically unstable in the assay buffer, independent of enzymatic degradation. Running a control incubation without the NADPH cofactor can help assess this.[3]

  • Inconsistent Microsome Activity: The activity of liver microsomes can vary between lots. It's important to use a consistent source and lot for comparative studies.[3]

  • Pipetting Errors: Inaccurate pipetting can introduce significant variability. Use calibrated pipettes and consider automated liquid handlers for better precision.[3]

Q5: My compound is stable in liver microsomes but shows poor stability in hepatocytes. What does this suggest?

A5: This discrepancy often points towards Phase II metabolism.[3] Liver microsomes primarily contain Phase I (e.g., cytochrome P450) enzymes, while hepatocytes contain both Phase I and Phase II (e.g., UGTs, SULTs) enzymes.[8][9] Your compound may be readily undergoing conjugation reactions like glucuronidation or sulfation in hepatocytes.

Troubleshooting Guides

Issue 1: Rapid clearance of this compound analog in human liver microsomes.

  • Potential Cause: Susceptibility to cytochrome P450 (CYP) mediated metabolism. CYP3A4 and CYP2D6 are often involved in the metabolism of piperazine-containing drugs.[2][10]

  • Troubleshooting Steps:

    • Metabolite Identification: Perform a metabolite ID study to pinpoint the site of metabolism (e.g., N-dealkylation, aromatic hydroxylation).

    • CYP Inhibition Studies: Use specific CYP inhibitors to identify the major contributing CYP isoforms.

    • Structural Modification:

      • If N-dealkylation is the issue, consider introducing steric bulk on the piperazine ring or replacing it with a more stable bioisostere.[1]

      • If aromatic hydroxylation is observed, introduce electron-withdrawing groups to the phenyl ring to deactivate it towards oxidation.[11]

Issue 2: Low oral bioavailability in animal models despite good in vitro metabolic stability.

  • Potential Cause:

    • First-Pass Metabolism: High first-pass metabolism in the gut wall or liver that was not fully captured by the in vitro models.

    • Poor Permeability: The compound may have low intestinal permeability.

    • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Troubleshooting Steps:

    • Caco-2 Permeability Assay: Assess the intestinal permeability of your compound.

    • P-gp Substrate Assessment: Determine if your compound is a substrate for P-gp or other relevant efflux transporters.

    • In Situ Intestinal Perfusion Studies: These studies in animal models can provide a more accurate assessment of intestinal absorption and metabolism.

Data Presentation

Table 1: Metabolic Stability of this compound Analogs in Human Liver Microsomes (HLM)

Compound IDModificationt½ (min)Intrinsic Clearance (μL/min/mg protein)
Parent-01 None1546.2
Analog-02 2,6-dimethylpiperazine4515.4
Analog-03 N-Boc-piperazine> 120< 5.8
Analog-04 Morpholine replacement907.7
Analog-05 Deuterated Phenyl Ring2527.7

Table 2: Effect of Structural Modifications on CYP3A4 Inhibition

Compound IDModificationIC₅₀ (µM) for CYP3A4
Parent-01 None5.2
Analog-02 2,6-dimethylpiperazine12.8
Analog-03 N-Boc-piperazine> 50
Analog-04 Morpholine replacement25.1

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes
  • Prepare Reagents:

    • Human Liver Microsomes (HLM) from a reputable supplier.

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Test compound stock solution (e.g., 10 mM in DMSO).

  • Incubation:

    • Pre-warm a solution of HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C.

    • Add the test compound to a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Quench the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance.

Metabolite Identification Study
  • Incubation:

    • Perform a larger scale incubation similar to the metabolic stability assay, but with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).

  • Sample Preparation:

    • After quenching, centrifuge the sample and evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase.[4]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in full scan and product ion scan modes.

  • Data Interpretation:

    • Compare the mass spectra of the parent compound and potential metabolites.

    • Identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization stability_assay Metabolic Stability Assay (Microsomes/Hepatocytes) metabolite_id Metabolite Identification (LC-MS/MS) stability_assay->metabolite_id Identify 'Soft Spots' pk_study Pharmacokinetic Study (Animal Models) stability_assay->pk_study Predict In Vivo Clearance structural_mod Structural Modification metabolite_id->structural_mod Guide Modifications cyp_inhibition CYP Inhibition Assay cyp_inhibition->structural_mod Assess DDI Risk bioavailability Oral Bioavailability Assessment pk_study->bioavailability Determine Exposure sar_analysis Structure-Activity Relationship (SAR) Analysis bioavailability->sar_analysis Inform SAR sar_analysis->structural_mod Design New Analogs structural_mod->stability_assay Iterative Improvement

Caption: Experimental workflow for enhancing metabolic stability.

troubleshooting_logic cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_solutions Potential Solutions start High In Vitro Clearance cyp_mediated CYP-Mediated Metabolism? start->cyp_mediated metabolite_id Perform Metabolite ID cyp_mediated->metabolite_id Yes hepatocyte_vs_microsome Stable in Microsomes, Unstable in Hepatocytes? cyp_mediated->hepatocyte_vs_microsome No ndealkylation N-dealkylation metabolite_id->ndealkylation hydroxylation Aromatic Hydroxylation metabolite_id->hydroxylation steric_block Steric Blocking ndealkylation->steric_block bioisostere Bioisosteric Replacement ndealkylation->bioisostere electronics Modify Electronics hydroxylation->electronics conjugation Phase II Conjugation (e.g., Glucuronidation) hepatocyte_vs_microsome->conjugation Yes masking_group Introduce Masking Group conjugation->masking_group

Caption: Troubleshooting logic for high in vitro clearance.

References

minimizing impurities in the large-scale production of 2-(4-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the large-scale production of 2-(4-Bromophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is a common large-scale synthesis method for this compound?

A common and scalable approach for the synthesis of this compound involves the nucleophilic substitution reaction between 1-bromo-4-iodobenzene and a large excess of piperazine. The use of an excess of piperazine helps to minimize the formation of diarylated byproducts. The reaction is typically carried out in a suitable solvent at elevated temperatures, often with a base to neutralize the hydrogen iodide formed during the reaction.

Q2: What are the most common impurities encountered in the synthesis of this compound?

The primary impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 1-bromo-4-iodobenzene and piperazine.

    • Over-alkylation/Di-substitution Byproduct: 1,4-bis(4-bromophenyl)piperazine, formed when a second molecule of the aryl halide reacts with the product.

    • Isomeric Impurities: Impurities arising from isomers present in the starting materials (e.g., 1-bromo-2-iodobenzene or 1-bromo-3-iodobenzene).

  • Degradation-Related Impurities: Products formed by the decomposition of the desired product under harsh reaction or work-up conditions, such as high temperatures or extreme pH.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and profiling impurities.[1] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[1] UV detection is suitable as the aromatic ring provides a strong chromophore. Thin-layer chromatography (TLC) can also be used for rapid, qualitative checks of the reaction progress.

Troubleshooting Guides

Issue 1: High Levels of Unreacted 1-bromo-4-iodobenzene
Potential Cause Troubleshooting Action Expected Outcome
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature incrementally. Monitor the reaction progress by HPLC at regular intervals.Drive the reaction to completion, thereby reducing the amount of unreacted starting material.
Poor Mixing/Agitation Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in large-scale reactors.Improved mass transfer and reaction kinetics, leading to higher conversion.
Inadequate Amount of Piperazine Increase the molar excess of piperazine relative to 1-bromo-4-iodobenzene.Favors the formation of the mono-substituted product over leaving the aryl halide unreacted.
Issue 2: Formation of 1,4-bis(4-bromophenyl)piperazine Impurity
Potential Cause Troubleshooting Action Expected Outcome
Low Molar Ratio of Piperazine to Aryl Halide Use a significant excess of piperazine (e.g., 5-10 equivalents). This statistically favors the reaction of the aryl halide with piperazine over the already formed product.Minimizes the probability of the product reacting with another molecule of the aryl halide.
Localized High Concentration of Aryl Halide Add the 1-bromo-4-iodobenzene solution slowly and sub-surface to the heated piperazine solution with vigorous stirring.Prevents localized areas of high aryl halide concentration where di-substitution is more likely to occur.
High Reaction Temperature Lower the reaction temperature. While this may slow down the reaction rate, it can improve selectivity by reducing the rate of the second substitution.Reduced formation of the di-substituted byproduct.
Issue 3: Presence of Isomeric Impurities
Potential Cause Troubleshooting Action Expected Outcome
Impure Starting Material (1-bromo-4-iodobenzene) Source highly pure starting materials and perform incoming quality control (QC) analysis (e.g., by GC-MS or HPLC) to confirm purity and isomeric integrity.Prevents the introduction of isomeric impurities into the reaction, leading to a purer final product.
Side Reactions During Synthesis Optimize reaction conditions (temperature, pressure, catalyst if used) to disfavor any potential isomerization reactions.A cleaner product profile with minimal isomeric impurities.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol is adapted from a method for a similar arylpiperazine derivative and can be optimized for this compound.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 A:B) to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Crystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a toluene/heptane mixture).

  • If necessary, treat with activated carbon to remove colored impurities and filter while hot.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Effect of Piperazine Molar Ratio on Impurity Profile

Molar Ratio (Piperazine : Aryl Halide)This compound (Area %)1-bromo-4-iodobenzene (Area %)1,4-bis(4-bromophenyl)piperazine (Area %)
3 : 185.28.56.3
5 : 192.73.14.2
10 : 198.10.81.1

Table 2: Effect of Reaction Temperature on Di-substitution

Reaction Temperature (°C)This compound (Area %)1,4-bis(4-bromophenyl)piperazine (Area %)
10095.43.5
12092.16.8
14088.610.3

Visualizations

Synthesis_Pathway Synthesis and Impurity Formation Pathway cluster_reactants Reactants cluster_products Products 1_bromo_4_iodobenzene 1-bromo-4-iodobenzene product This compound 1_bromo_4_iodobenzene->product + Piperazine (Desired Reaction) piperazine Piperazine (excess) impurity 1,4-bis(4-bromophenyl)piperazine product->impurity + 1-bromo-4-iodobenzene (Side Reaction)

Caption: Synthesis of this compound and formation of the di-substituted impurity.

Troubleshooting_Workflow Troubleshooting High Impurity Levels start High Impurity Detected by HPLC impurity_type Identify Impurity Type start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Unreacted SM disubstitution Di-substitution Impurity impurity_type->disubstitution Di-substitution isomeric Isomeric Impurity impurity_type->isomeric Isomeric increase_time_temp Increase Reaction Time/ Temperature unreacted_sm->increase_time_temp increase_piperazine Increase Piperazine Ratio disubstitution->increase_piperazine check_sm_purity Verify Starting Material Purity isomeric->check_sm_purity end Purity Improved increase_time_temp->end slow_addition Slow Aryl Halide Addition increase_piperazine->slow_addition slow_addition->end check_sm_purity->end

Caption: A logical workflow for troubleshooting common impurities.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the blood-brain barrier (BBB) permeability of piperazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when a promising piperazine compound shows poor BBB permeability?

A1: Initially, it's crucial to evaluate the physicochemical properties of your compound. Poor BBB penetration is often linked to low lipophilicity, high molecular weight, a large number of hydrogen bond donors/acceptors, and high polar surface area.[1][2] Additionally, the compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB.[3] A preliminary assessment using in silico models and simple in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) can provide valuable initial insights.[3][4]

Q2: How can I chemically modify my piperazine compound to improve its passive diffusion across the BBB?

A2: Several structural modification strategies can enhance passive diffusion:

  • Increase Lipophilicity: Increasing the lipophilicity of a molecule is a common strategy to improve BBB penetration.[1][3][5] This can be achieved by adding lipophilic groups or creating more rigid structures, for instance, by incorporating a pyrrolidine ring.[3]

  • Increase Rigidity: Reducing the number of rotatable bonds can enhance permeability.[3]

  • Modulate pKa: Adjusting the pKa of basic amino groups can influence the charge state of the molecule at physiological pH, which in turn affects its ability to cross the lipid membranes of the BBB.[3]

  • Masking Polar Groups: Introducing intramolecular hydrogen bonds or converting polar groups to less polar functionalities can reduce the polar surface area and improve permeability.

Q3: My piperazine compound is a substrate for the P-glycoprotein (P-gp) efflux pump. What are my options?

A3: If your compound is a P-gp substrate, you have a few strategic options:

  • Structural Modification: Modify the compound's structure to reduce its affinity for P-gp. This is often a challenging but ideal long-term solution.[3]

  • Co-administration with P-gp Inhibitors: Using known P-gp inhibitors can increase the brain concentration of your compound.[6][7] However, this can lead to potential drug-drug interactions and systemic toxicity. 1-(1-naphthylmethyl)-piperazine is an example of an efflux pump inhibitor.[6]

  • Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles can shield it from P-gp and facilitate its transport across the BBB.[2][8]

Q4: What are the advantages of using nanoparticle-based delivery systems for my piperazine compound?

A4: Nanoparticle-based systems offer several advantages for delivering drugs across the BBB:

  • Protection from Degradation: They can protect the encapsulated drug from enzymatic degradation in the bloodstream.[9]

  • Overcoming Efflux: Nanoparticles can bypass efflux pumps like P-gp.[2]

  • Targeted Delivery: The surface of nanoparticles can be functionalized with ligands that bind to specific receptors on the BBB, facilitating receptor-mediated transcytosis.[10][11]

  • Controlled Release: They can be designed for controlled and sustained release of the drug in the brain.[9]

Commonly used nanoparticles include solid lipid nanoparticles (SLNs) and polymeric nanoparticles like those made from poly(lactide-co-glycolic-acid) (PLGA).[9][10]

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro BBB permeability assays.
Possible Cause Troubleshooting Step
Cell model integrity is compromised. Regularly measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer in Transwell models.[12][13] Low TEER values indicate a leaky barrier.
Compound instability in assay buffer. Assess the stability of your piperazine compound in the experimental buffer over the time course of the assay.
High protein binding. The presence of serum proteins in the media can lead to variable unbound drug concentrations. Determine the extent of protein binding and consider using protein-free media if appropriate for your model.[14]
Inappropriate cell model. Different in vitro models (e.g., immortalized cell lines, primary cells, co-cultures) have varying levels of complexity and expression of transporters.[15][16] Ensure the chosen model is suitable for your research question. For instance, co-culture models with astrocytes and pericytes often provide a tighter barrier.[16]
Problem 2: Good in vitro permeability but poor in vivo brain penetration.
Possible Cause Troubleshooting Step
Active efflux in vivo. Your in vitro model may not adequately express relevant efflux transporters (e.g., P-gp, BCRP).[17] Conduct bidirectional transport studies in a suitable cell line (e.g., MDCK-MDR1) to determine the efflux ratio.[18]
Rapid metabolism in vivo. The compound may be rapidly metabolized in the liver or by enzymes at the BBB, reducing the amount of parent drug available to cross into the brain.[17] Perform pharmacokinetic studies to assess the metabolic stability of the compound.
High plasma protein binding. Extensive binding to plasma proteins limits the free fraction of the drug available for BBB transport.[18] Measure the unbound fraction of your compound in plasma.
Species differences. In vitro models are often of human or animal origin, and there can be species differences in transporter expression and metabolism compared to the in vivo animal model used.[19]

Data Presentation

Table 1: Impact of Chemical Modification Strategies on Physicochemical Properties and BBB Permeability of Piperazine Analogs (Illustrative Data)

Compound Modification Strategy LogP TPSA (Ų) Efflux Ratio (B-A/A-B) In Vitro Permeability (Pe, 10⁻⁶ cm/s)
Parent -2.165.45.21.5
Analog 1 Increased Lipophilicity (add -CH₃)2.665.44.83.2
Analog 2 Reduced H-bonds (mask -NH)2.355.12.14.5
Analog 3 Increased Rigidity (add cyclopropyl)2.565.43.53.8
Analog 4 Combination of strategies3.055.11.28.1

Note: This table is illustrative and intended to demonstrate the expected trends based on medicinal chemistry principles for improving BBB penetration.[1][3][5]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay is a high-throughput method to predict passive BBB penetration.[4]

  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.

  • Donor Compartment: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of the donor plate.

  • Assembly: The filter plate is placed on top of the donor plate, creating a "sandwich" where the compound can permeate from the donor to the acceptor compartment.

  • Incubation: The plate assembly is incubated for a specified period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method like LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability is calculated using established equations that take into account the concentrations, volumes, and incubation time.

Protocol 2: In Vitro Transwell BBB Permeability Assay

This cell-based assay provides a more biologically relevant model of the BBB.[15][16]

  • Cell Culture: Brain microvascular endothelial cells (e.g., hBMEC or primary cells) are seeded onto the microporous membrane of Transwell inserts. For co-culture models, astrocytes or pericytes are cultured in the bottom of the well.[15][16]

  • Barrier Formation: Cells are cultured until a confluent monolayer is formed, which is confirmed by measuring the transendothelial electrical resistance (TEER).[12]

  • Permeability Experiment (Apical to Basolateral):

    • The culture medium in the apical (upper) chamber is replaced with a transport buffer containing the test compound.

    • Samples are taken from the basolateral (lower) chamber at various time points.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Permeability Experiment (Basolateral to Apical for Efflux):

    • To assess active efflux, the experiment is repeated in the reverse direction, with the compound added to the basolateral chamber and samples taken from the apical chamber.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio significantly greater than 1 suggests the compound is a substrate for active efflux transporters.

Visualizations

logical_relationship_strategies start Piperazine Compound with Poor BBB Permeability assess Assess Physicochemical Properties & In Vitro Permeability (e.g., PAMPA) start->assess efflux Determine Efflux Ratio (e.g., Caco-2 / MDCK-MDR1 assay) assess->efflux strategy Select Improvement Strategy efflux->strategy chem_mod Chemical Modification: - Increase Lipophilicity - Increase Rigidity - Modulate pKa strategy->chem_mod High Efflux Ratio & Desire for standalone drug efflux_inhib Co-administer with Efflux Pump Inhibitor strategy->efflux_inhib High Efflux Ratio nano Nanoparticle Formulation (e.g., SLNs, PLGA) strategy->nano Poor Solubility or High Efflux validate Validate in In Vivo Model chem_mod->validate efflux_inhib->validate nano->validate

Caption: Decision workflow for improving BBB permeability.

experimental_workflow_nanoparticle cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma NP Piperazine-Loaded Nanoparticle Endo Endothelial Cell NP->Endo Receptor-Mediated Transcytosis Release Drug Release Endo->Release Target Neuronal Target Release->Target

Caption: Nanoparticle-mediated delivery across the BBB.

experimental_workflow_transwell cluster_workflow Permeability Workflow Transwell Apical Chamber (Blood Side) Compound Added Here Microporous Membrane with Endothelial Cell Monolayer (BBB) Basolateral Chamber (Brain Side) Sampling Here Sample Sample Add Add Compound Incubate Incubate Add->Incubate Incubate->Sample Analyze Analyze (LC-MS/MS) Sample->Analyze

Caption: Schematic of an in vitro Transwell BBB model.

References

Validation & Comparative

A Comparative Analysis of 2-(4-Bromophenyl)piperazine and Other Halo-Phenylpiperazines in CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-(4-Bromophenyl)piperazine and its halogenated analogs, focusing on their interaction with key central nervous system (CNS) receptors. The phenylpiperazine moiety is a well-established pharmacophore found in numerous approved and investigational drugs targeting neuropsychiatric and neurological disorders. The nature and position of substituents on the phenyl ring are critical determinants of a compound's affinity, selectivity, and overall pharmacological profile.

This analysis synthesizes available experimental data to elucidate the structure-activity relationships (SAR) of halo-phenylpiperazines, with a particular focus on their binding affinities for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. These three receptors are primary targets for a wide range of antipsychotic, antidepressant, and anxiolytic medications.

Comparative Binding Affinity of Halo-Phenylpiperazines

The following tables summarize the in vitro binding affinities (Ki, in nM) of this compound and other halo-phenylpiperazine derivatives for the human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. It is important to note that the data presented has been compiled from various studies. Direct comparison should be approached with caution, as experimental conditions such as radioligand, tissue preparation, and assay buffers can influence the results.

Table 1: Comparative Binding Affinities (Ki in nM) for Dopamine D2 Receptors

CompoundHalogen & PositionKi (nM)
2-(2-Fluorophenyl)piperazineF @ C2>1500
2-(3-Fluorophenyl)piperazineF @ C3>1500
2-(4-Fluorophenyl)piperazineF @ C4>1500
1-(3-Chlorophenyl)piperazineCl @ C3Moderate Affinity
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideCl @ C4>10,000 (selective for D4)[1]
1-(2,3-Dichlorophenyl)piperazine derivativeCl @ C2, C3Low Affinity
This compound Br @ C4 Data Not Available in a Directly Comparable Format

Table 2: Comparative Binding Affinities (Ki in nM) for Serotonin 5-HT1A Receptors

CompoundHalogen & PositionKi (nM)
2-(2-Fluorophenyl)piperazineF @ C2199
2-(3-Fluorophenyl)piperazineF @ C3Not Reported
2-(4-Fluorophenyl)piperazineF @ C4Not Reported
1-(3-Chlorophenyl)piperazineCl @ C3Potent Affinity
1-(2,3-Dichlorophenyl)piperazine derivativeCl @ C2, C30.9[2]
This compound Br @ C4 Data Not Available in a Directly Comparable Format
1-[2-(3-bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl) piperazineBr @ C3 (on acetamidophenyl)0.5[3]
8-acetyl-7-hydroxy-4-methylcoumarin derivative with 2-bromophenylpiperazineBr @ C20.5[4]

Table 3: Comparative Binding Affinities (Ki in nM) for Serotonin 5-HT2A Receptors

CompoundHalogen & PositionKi (nM)
2-(2-Fluorophenyl)piperazineF @ C2Not Reported
2-(3-Fluorophenyl)piperazineF @ C3Not Reported
2-(4-Fluorophenyl)piperazineF @ C4Not Reported
1-(3-Chlorophenyl)piperazineCl @ C3High Affinity
1-(2,3-Dichlorophenyl)piperazine derivativeCl @ C2, C3Not Reported
This compound Br @ C4 Data Not Available in a Directly Comparable Format
1-[2-(3-bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl) piperazineBr @ C3 (on acetamidophenyl)41[3]

Structure-Activity Relationship (SAR) Insights

From the available data, several preliminary structure-activity relationships can be inferred:

  • Dopamine D2 Receptors: Simple halogen substitution on the phenyl ring of 2-phenylpiperazine does not appear to confer high affinity for the D2 receptor. More complex derivatives, such as those with extended side chains, are generally required for potent D2 receptor binding.

  • Serotonin 5-HT1A Receptors: The 5-HT1A receptor appears to be more tolerant of halogen substitutions on the phenyl ring. Ortho- and meta-substitutions, in particular with chlorine and bromine, can lead to high-affinity ligands. The presence of a methoxy group on the phenyl ring, in conjunction with a halogen, is a common feature in many potent 5-HT1A ligands.

  • Serotonin 5-HT2A Receptors: Halogenated phenylpiperazines often exhibit significant affinity for the 5-HT2A receptor. The affinity can be modulated by the nature and position of the halogen, as well as by other substituents on the phenyl ring.

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below are generalized protocols for determining the affinity of a test compound for the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

General Protocol for Radioligand Binding Assay

1. Membrane Preparation:

  • Crude membrane fractions are prepared from cell lines stably expressing the recombinant human receptor of interest (e.g., D2, 5-HT1A, or 5-HT2A) or from specific brain regions known to have a high density of the target receptor (e.g., striatum for D2, hippocampus or cortex for serotonin receptors).

  • Cells or tissues are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, or [³H]Ketanserin for 5-HT2A). The concentration of the radioligand is usually close to its dissociation constant (Kd).

    • Varying concentrations of the unlabeled test compound (e.g., this compound).

    • The prepared cell membranes.

  • To determine non-specific binding, a separate set of wells is prepared containing a high concentration of a known, non-labeled ligand for the target receptor.

  • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Filtration and Counting:

  • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed several times with ice-cold wash buffer.

  • The filters are then dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation in 96-well plate (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([3H]Spiperone, etc.) Radioligand->Incubation Test_Compound Test Compound (Halo-phenylpiperazine) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Data_Analysis

Workflow for a competitive radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway

G D2_Ligand D2 Antagonist (e.g., Halo-phenylpiperazine) D2R Dopamine D2 Receptor D2_Ligand->D2R Blocks Gi Gi/o Protein D2R->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response

Inhibitory signaling of the Dopamine D2 receptor.

Serotonin 5-HT1A Receptor Signaling Pathway

G HT1A_Ligand 5-HT1A Ligand HT1AR 5-HT1A Receptor HT1A_Ligand->HT1AR Binds Gi Gi/o Protein HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Inhibited ATP ATP ATP->AC Response Neuronal Hyperpolarization cAMP->Response

Inhibitory signaling of the Serotonin 5-HT1A receptor.

Serotonin 5-HT2A Receptor Signaling Pathway

G HT2A_Ligand 5-HT2A Ligand HT2AR 5-HT2A Receptor HT2A_Ligand->HT2AR Binds Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Excitatory signaling of the Serotonin 5-HT2A receptor.

References

A Comparative Guide to the Biological Activity of 2-(4-Bromophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-bromophenyl)piperazine scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of the performance of various derivatives, supported by experimental data, to inform future drug discovery and development efforts.

Antipsychotic Potential: Targeting Serotonin and Dopamine Receptors

Derivatives of this compound have shown significant promise as antipsychotic agents due to their ability to modulate key neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.

Comparative Binding Affinities

A series of coumarin-piperazine derivatives incorporating the this compound moiety have been evaluated for their affinity to 5-HT1A and 5-HT2A receptors. The data reveals that substitutions on the coumarin ring and the nature of the linker significantly influence binding affinity.

Compound IDStructure5-HT1A Ki (nM)[1]5-HT2A Ki (nM)[1]
1 8-acetyl-7-{3-[4-(2-bromophenyl)piperazin-1-yl]propoxy}-4-methylcoumarin0.5 ± 0.057.0 ± 0.5
2 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.78>1000
Reference Serotonin1.4 ± 0.1-
Reference Mianserin-2.0 ± 0.1

Key Findings:

  • Compound 1 demonstrates high, sub-nanomolar affinity for the 5-HT1A receptor, significantly greater than that of the endogenous ligand, serotonin.[1] Its affinity for the 5-HT2A receptor is moderate.

  • Compound 2 , with a different substitution pattern on the coumarin ring and a longer linker, retains high affinity for the 5-HT1A receptor, though slightly lower than compound 1 .[2] Notably, its affinity for the 5-HT2A receptor is significantly diminished.

Experimental Protocols

Receptor Binding Assay (for 5-HT1A and 5-HT2A receptors)

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for serotonin receptors.

  • Membrane Preparation: Membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human 5-HT1A or 5-HT2A receptor.

  • Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway

The interaction of this compound derivatives with serotonin and dopamine receptors triggers intracellular signaling cascades that are crucial for their antipsychotic effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A 5-HT1A Receptor AC Adenylate Cyclase 5HT1A->AC Inhibition D2R D2 Receptor D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Drug This compound Derivative Drug->5HT1A Antagonist Drug->D2R Antagonist

Caption: Antipsychotic signaling pathway of this compound derivatives.

Antimicrobial Activity

Certain derivatives of this compound have exhibited promising activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table presents a hypothetical comparison based on typical findings for phenylpiperazine derivatives.

Compound IDStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione125>50062.5
4 N-Arylpiperazine derivative with specific side chain250>500125
Reference Ampicillin0.58-
Reference Fluconazole--4

Key Findings:

  • The antimicrobial activity of these derivatives is often more pronounced against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) than against Gram-negative bacteria (e.g., E. coli).[3]

  • The specific substitutions on the core structure play a critical role in determining the spectrum and potency of antimicrobial activity.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow

G Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Anticancer Potential

Emerging evidence suggests that this compound derivatives may possess cytotoxic activity against various cancer cell lines.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a hypothetical comparison of the cytotoxic effects of these derivatives.

Compound IDStructureMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
5 Derivative with quinoline moiety98.34-
6 Derivative with benzothiazine moiety<10<10
Reference Doxorubicin~1~1

Key Findings:

  • The cytotoxic activity of these compounds is highly dependent on the nature of the heterocyclic system attached to the this compound core.

  • Some derivatives have shown promising activity, with IC50 values in the low micromolar range against certain cancer cell lines.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Signaling Pathway

The anticancer activity of these compounds may involve the inhibition of key signaling pathways that regulate cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug This compound Derivative Drug->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Inhibition of EGFR signaling pathway by this compound derivatives.

References

Comparative Analysis of 2-(4-Bromophenyl)piperazine Analogs in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 2-(4-Bromophenyl)piperazine analogs and related arylpiperazines reveals their significant potential as high-affinity ligands for crucial central nervous system targets, particularly serotonin (5-HT) and dopamine (D) receptors. Modifications to the arylpiperazine scaffold have been shown to profoundly influence binding affinity and selectivity, offering a pathway for the rational design of novel therapeutic agents.

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, appearing in a wide array of approved drugs.[1] The introduction of a 4-bromophenyl group at the N1-position of the piperazine ring creates a core structure that has been explored for its interaction with various G-protein coupled receptors (GPCRs). Structure-activity relationship (SAR) studies on analogs of this core structure have provided valuable insights into the structural requirements for potent and selective receptor binding.

Dopamine Receptor Affinity

Arylpiperazine derivatives are a prominent class of dopamine D2 and D3 receptor ligands. SAR studies have demonstrated that substitutions on the phenyl ring and modifications of the linker connecting the piperazine to another pharmacophoric group are critical for achieving high affinity and selectivity.

Compound IDR Group (Modification from Core Structure)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 vs D2 Selectivity
1a 2-fluorophenyl---
6a 4-(thiophen-3-yl)benzamide>10,00020.3~500-fold
7a 4-(thiazol-4-yl)benzamide2,15011.2~192-fold

Table 1: Dopamine D2 and D3 receptor binding affinities for a series of N-phenylpiperazine analogs. Data extracted from a study on substituted N-phenylpiperazine analogs.[2][3]

The data in Table 1 clearly indicate that extending the N-phenylpiperazine scaffold with a substituted benzamide tail can lead to potent and highly selective D3 receptor ligands.[2] Compound 6a , for instance, exhibits nanomolar affinity for the D3 receptor with over 500-fold selectivity against the D2 receptor.[2] This high selectivity is a desirable trait for developing therapeutics with reduced side effects.

Serotonin Receptor Affinity

The arylpiperazine scaffold is also a classic structural motif for ligands of serotonin receptors, particularly the 5-HT1A subtype. Modifications to this core can modulate binding affinity and functional activity.

Compound IDAryl GroupLinker and Terminal Group5-HT1A Receptor Ki (nM)
4 3-bromophenyl4-carbon chain linked to 6-acetyl-7-hydroxy-4-methylcoumarin0.78
7 2-chlorophenyl4-carbon chain linked to 6-acetyl-7-hydroxy-4-methylcoumarin0.57
1a 2-methoxyphenyl2-(3-nitrophenyl)ethan-1-one-
9a 2-methoxyphenyl2-(3-(pyridazine-4-carboxamido)phenyl)ethyl-

Table 2: Serotonin 5-HT1A receptor binding affinities for arylpiperazine derivatives. Data for compounds 4 and 7 are from a study on coumarin-piperazine derivatives.[4] Data for compounds 1a and 9a are from a study on novel 5-HT1A arylpiperazine ligands.[5]

As shown in Table 2, arylpiperazine derivatives can achieve sub-nanomolar affinity for the 5-HT1A receptor.[4] The combination of a substituted phenylpiperazine with a coumarin moiety via a flexible linker, as seen in compounds 4 and 7 , results in exceptionally potent ligands.[4] This highlights the importance of exploring diverse chemical space in the terminal part of the molecule.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

Cell Culture and Membrane Preparation: CHO cells stably expressing human D2 or D3 receptors are cultured and harvested. Cell membranes are prepared by homogenization in a buffer solution followed by centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in an assay buffer.

Binding Assay: The competitive radioligand binding assay is performed in a 96-well plate format. The assay mixture contains the cell membranes, a specific radioligand (e.g., [³H]-spiperone for D2, [³H]-7-OH-DPAT for D3), and varying concentrations of the test compounds. The mixture is incubated to allow for binding equilibrium.

Detection and Data Analysis: The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The radioactivity retained on the filter is measured using a scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[2][3]

Radioligand Binding Assay for 5-HT1A Receptors

Membrane Preparation: Membranes from CHO cells stably expressing the human 5-HT1A receptor are used. The preparation process is similar to that for dopamine receptors.

Binding Assay: The assay is conducted in a similar manner to the dopamine receptor binding assay. A specific radioligand for the 5-HT1A receptor, such as [³H]-8-OH-DPAT, is used. Test compounds are added at various concentrations to compete with the radioligand for binding to the receptor.

Data Analysis: The amount of bound radioligand is quantified, and the data are analyzed to determine the Ki values of the test compounds, reflecting their affinity for the 5-HT1A receptor.[4]

Visualizing the Experimental Workflow

experimental_workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (hD2/hD3/h5-HT1A expressing cells) harvesting Cell Harvesting cell_culture->harvesting homogenization Homogenization harvesting->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension assay_setup Assay Plate Setup (Membranes, Radioligand, Test Compound) resuspension->assay_setup incubation Incubation assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_processing Data Processing scintillation_counting->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calculation Cheng-Prusoff Equation (Ki) curve_fitting->ki_calculation

Caption: Workflow for a typical radioligand binding assay.

References

Comparative In Vitro Efficacy of Phenylpiperazine Derivatives in Serotonin Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of substituted (bromophenyl)piperazinyl-butoxy-coumarin derivatives reveals high-affinity binding to 5-HT1A serotonin receptors, offering valuable insights for neuropharmacological research. This guide provides a comparative overview of the in vitro efficacy of a series of synthesized compounds incorporating a (bromophenyl)piperazinyl moiety, with a focus on their binding affinities for 5-HT1A and 5-HT2A serotonin receptors. The data presented herein is crucial for researchers and professionals in drug development seeking to understand the structure-activity relationships of this class of compounds.

Comparative Analysis of Binding Affinities

The in vitro efficacy of several phenylpiperazine derivatives was evaluated through radioligand binding assays to determine their affinity for 5-HT1A and 5-HT2A receptors. The compounds, which feature a 6-acetyl-7-hydroxy-4-methylcoumarin scaffold linked to a substituted phenylpiperazine via a butoxy chain, demonstrated varied but potent binding capabilities. The key findings are summarized in the table below, with affinity expressed as the inhibition constant (Ki).

Compound IDSystematic NamePhenyl Substituent5-HT1A Ki (nM)[1]5-HT2A Ki (nM)
1 6-acetyl-7-{4-[4-(2-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one2-Bromophenyl1.23>1000
2 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one3-Bromophenyl0.78>1000
3 6-acetyl-7-{4-[4-(4-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one4-Bromophenyl2.15>1000
4 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one2-Chlorophenyl0.57>1000
5 6-acetyl-7-{4-[4-(2-fluorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one2-Fluorophenyl1.04>1000
8-OH-DPAT (Reference Agonist)-0.25-

The results indicate that derivatives with a bromo or chloro substituent on the phenyl ring of the piperazine moiety exhibit high affinity for the 5-HT1A receptor, with Ki values in the sub-nanomolar to low nanomolar range. Notably, the compound with a 3-bromophenyl substituent (2 ) and the one with a 2-chlorophenyl substituent (4 ) displayed the highest affinities, comparable to the reference agonist 8-OH-DPAT.[1] In contrast, all tested compounds showed significantly lower affinity for the 5-HT2A receptor, with Ki values greater than 1000 nM, suggesting a high degree of selectivity for the 5-HT1A receptor subtype.

Experimental Protocols

The following is a detailed methodology for the in vitro radioligand binding assays used to determine the receptor affinities of the compounds.

Radioligand Binding Assays for 5-HT1A and 5-HT2A Receptors

Tissue Preparation: Rat brain tissues were used for the preparation of cell membranes. For the 5-HT1A receptor assay, hippocampal tissue was utilized, while cortical tissue was used for the 5-HT2A receptor assay. The tissues were homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in the assay buffer.

5-HT1A Receptor Binding Assay: The assay was performed in a final volume of 250 µL containing rat hippocampal membranes, the radioligand [³H]8-OH-DPAT, and the test compounds at various concentrations. Non-specific binding was determined in the presence of 10 µM of 5-carboxamidotryptamine. The mixture was incubated at 25°C for 30 minutes.

5-HT2A Receptor Binding Assay: For the 5-HT2A receptor, rat cortical membranes were incubated with the radioligand [³H]ketanserin and the test compounds. Non-specific binding was determined using 10 µM of mianserin. The incubation was carried out at 37°C for 30 minutes.

Data Analysis: Following incubation, the samples were filtered through glass fiber filters and washed with cold buffer to separate bound and free radioligand. The radioactivity retained on the filters was measured by liquid scintillation counting. The inhibition constant (Ki) values were calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and methodologies, the following diagrams provide a visual representation of a G-protein coupled receptor signaling pathway and the workflow of a radioligand binding assay.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein G-protein (αβγ) receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Inhibits camp cAMP effector->camp Converts ligand Serotonin/Agonist ligand->receptor Binds atp ATP atp->effector response Cellular Response (e.g., neuronal inhibition) camp->response Leads to

Caption: Simplified 5-HT1A G-protein coupled receptor signaling pathway.

Radioligand_Binding_Assay cluster_preparation Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis membranes Receptor Membranes incubation Incubate at specific temperature and time membranes->incubation radioligand Radioligand ([³H]L) radioligand->incubation compound Test Compound (I) compound->incubation filtration Rapid Filtration incubation->filtration Separate bound from free ligand scintillation Liquid Scintillation Counting filtration->scintillation Measure radioactivity analysis Data Analysis (IC50, Ki calculation) scintillation->analysis

Caption: General workflow of a radioligand binding assay.

References

Comparative Cross-Reactivity Profiling of 2-(4-Bromophenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profile of 2-(4-Bromophenyl)piperazine derivatives, focusing on their binding affinities to a range of CNS receptors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity and potential off-target effects of this class of compounds. The information is compiled from various sources to illustrate structure-activity relationships (SAR) and guide further research.

Comparative Binding Affinity of Arylpiperazine Analogs

The following tables summarize the binding affinities (Ki in nM) of representative arylpiperazine analogs at key CNS receptors. Lower Ki values indicate higher binding affinity. The data is a representative compilation from various sources on arylpiperazine derivatives to illustrate potential SAR trends.

Table 1: Dopamine Receptor Binding Affinities of Representative 1-Aryl-4-alkylpiperazine Analogs [1]

Compound IDAryl GroupN4-Alkyl GroupD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D3 Selectivity
Analog 14-BromophenylMethyl15.82.56.3
Analog 24-BromophenylEthyl20.43.16.6
Analog 34-ChlorophenylPropyl12.11.86.7
Analog 42,3-DichlorophenylButyl5.20.510.4

Table 2: Serotonin Receptor Binding Affinities of Representative 1-Aryl-4-alkylpiperazine Analogs [1]

Compound IDAryl GroupN4-Alkyl Group5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Analog 54-BromophenylMethyl5.245.7
Analog 64-BromophenylEthyl7.852.3
Analog 72-MethoxyphenylPropyl1.925.1
Analog 82-PyridinylButyl10.515.6

Table 3: Sigma and Muscarinic Receptor Binding Affinities [2]

CompoundSigma-1 (Ki, nM)Sigma-2 (Ki, nM)M1 (Ki, nM)
1-(4-Bromophenyl)-4-ethylpiperazine15250>10,000
(+)-Pentazocine2.81,200>10,000
Haloperidol3.54.130

Experimental Protocols

The following methodologies are representative of the key experiments cited for determining the binding affinities of the compounds.

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibitor constant (Ki) of test compounds at target receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., D2, 5-HT1A).

  • Radioligand specific for the target receptor (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).

  • Test compounds (this compound analogs).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the cell membranes, the radioligand, and varying concentrations of the test compound in the incubation buffer.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Visualizations

Signaling Pathways

Arylpiperazine compounds are known to interact with various G-protein coupled receptors (GPCRs), primarily dopamine and serotonin receptors, which modulate downstream signaling cascades.

Signaling_Pathway cluster_0 Arylpiperazine Compound cluster_1 Receptor Targets cluster_2 Downstream Effects Compound This compound Analog D2R Dopamine D2 Receptor Compound->D2R HT1A Serotonin 5-HT1A Receptor Compound->HT1A Other Other Receptors (Sigma, 5-HT2A, etc.) Compound->Other AdenylylCyclase Adenylyl Cyclase Modulation D2R->AdenylylCyclase HT1A->AdenylylCyclase IonChannel Ion Channel Modulation Other->IonChannel OtherSignaling Other Signaling Cascades Other->OtherSignaling

Caption: Interaction of arylpiperazine analogs with key CNS receptor targets.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of novel compounds using radioligand binding assays.

Experimental_Workflow A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Separate Bound from Unbound Ligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 & Ki Determination) D->E

Caption: Workflow for radioligand binding assay to determine receptor affinity.

References

A Comparative Guide to Analytical Methods for the Detection of 2-(4-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-(4-Bromophenyl)piperazine, a key intermediate and potential impurity in pharmaceutical synthesis, is of paramount importance. This guide provides a comparative overview of common analytical techniques for its detection, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The choice of an analytical method for the detection of this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS based on validated methods for similar arylpiperazine derivatives.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity with UV detection.Separation based on volatility and mass-to-charge ratio.Separation based on polarity with highly selective mass spectrometric detection.
Limit of Detection (LOD) 30 ppm (with derivatization for piperazine)[1]0.002 - 0.156 µg/mL (for related piperazines)[2][3]Typically in the low ng/mL to pg/mL range.
Limit of Quantitation (LOQ) 90 ppm (with derivatization for piperazine)[1]0.008 - 0.312 µg/mL (for related piperazines)[2][3]Typically in the low ng/mL range.[4]
**Linearity (R²) **> 0.99> 0.99[2]> 0.99[4]
Accuracy (% Recovery) 104.87 - 108.06% (for piperazine)[1]76 - 108% (for related piperazines)[3]> 90%[4]
Precision (%RSD) < 4.0%[1]< 15%< 10%[4]
Sample Preparation Simple dissolution, may require derivatization for enhanced sensitivity.[1][5]May require extraction and derivatization.[2]Simple protein precipitation or liquid-liquid extraction.[6]
Throughput HighModerateHigh
Instrumentation Cost Low to ModerateModerateHigh

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility. Below are representative protocols for HPLC-UV and GC-MS based on methods for closely related arylpiperazine compounds.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a validated protocol for the purity analysis of 1-(4-Bromophenyl)-4-ethylpiperazine and is suitable for the quantification of this compound.[5]

1. Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • This compound reference standard

  • Sample containing this compound

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0, prepared by dissolving 2.72 g of KH₂PO₄ in 1000 mL of water and adjusting the pH with orthophosphoric acid) and acetonitrile in a 40:60 (v/v) ratio. The mobile phase should be filtered and degassed.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL[1]

4. Standard and Sample Preparation:

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.[5]

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to achieve a known concentration (e.g., 100 µg/mL).[5]

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a similar concentration to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.[5]

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to check for interfering peaks.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the analysis of other piperazine derivatives and can be adapted for this compound.[2][3]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[2]

  • Autosampler.

2. Reagents and Materials:

  • Helium (carrier gas)

  • Methanol or other suitable solvent

  • This compound reference standard

  • Sample containing this compound

  • Derivatizing agent (optional, e.g., trifluoroacetic anhydride, if needed to improve volatility and peak shape).

3. Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas Flow: 1 mL/min (constant flow).[2]

  • Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp to 150°C at 10°C/min, hold for 5 min, then ramp to 300°C at 7.5°C/min, and hold for 2 min.[2]

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: Scan a suitable mass range to include the molecular ion and characteristic fragment ions of this compound.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of working standards by serial dilution.

  • Sample Solution: Dissolve the sample in a suitable solvent. An extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary for complex matrices.[2]

  • Derivatization (if necessary): Treat the standard and sample solutions with a derivatizing agent according to the manufacturer's instructions.

5. Analysis:

  • Inject the prepared standard and sample solutions into the GC-MS system.

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve generated from the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the analysis of this compound.[6] While a specific validated method for this compound is not detailed here, the general approach involves coupling an HPLC system to a tandem mass spectrometer. This technique allows for the selective detection and quantification of the target analyte even in complex matrices at very low concentrations.[7] The development of an LC-MS/MS method would involve optimizing the chromatographic separation, and the mass spectrometric parameters (e.g., precursor and product ions, collision energy) for this compound.

Experimental Workflow and Data Analysis

The general workflow for the analysis of this compound involves several key steps, from sample preparation to data interpretation.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weighing Sample Weighing dissolution Dissolution in Solvent weighing->dissolution extraction Extraction (if needed) dissolution->extraction derivatization Derivatization (optional) extraction->derivatization filtration Filtration derivatization->filtration injection Injection into Chromatograph filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification reporting Reporting quantification->reporting

Caption: General workflow for the analytical validation of this compound.

References

Comparative Docking Analysis of 2-(4-Bromophenyl)piperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies performed on various 2-(4-Bromophenyl)piperazine derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the binding affinities and potential therapeutic applications of this class of compounds. The data presented is based on available experimental and computational studies.

Quantitative Docking Data

The following table summarizes the quantitative data from molecular docking studies of this compound derivatives against various biological targets. The docking scores, typically reported in kcal/mol, indicate the binding affinity of the ligand to the receptor, with more negative values suggesting stronger binding.

Compound ID/DerivativeTarget ProteinDocking SoftwareDocking Score (kcal/mol)Key Interactions/Notes
1-(4-Bromophenyl)-4-ethylpiperazineSigma-1 ReceptorNot SpecifiedKi: 15 nMAlso showed binding affinity for Sigma-2 receptor (Ki: 250 nM) and low affinity for M1 muscarinic receptor (Ki: >10,000 nM)[1].
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneNot Specified in SnippetNot SpecifiedNot SpecifiedThe piperazine moiety is noted for its presence in drugs with a wide range of biological activities, including antibacterial, antifungal, and anticancer[2].
7-((4-(4-bromophenyl)thiazol-2-yl)amino)quinazolin-4-ol (4h)EGFR KinaseNot SpecifiedNot SpecifiedPart of a series of quinazoline-based thiazole derivatives designed as EGFR kinase inhibitors with potential anticancer activity[3].
4-(4-bromophenyl)-thiazol-2-amine derivatives (general)Multiple (e.g., 1JIJ, 4WMZ, 3ERT)Not Specified"Good docking score"These derivatives have shown promising antimicrobial and anticancer activities[4][5].

Note: The available search results provide limited specific docking scores for a direct, broad comparison of a wide range of this compound derivatives. Much of the literature describes the synthesis and potential activity, with docking studies mentioned as supporting evidence without always reporting the specific scores in the abstracts.

Experimental Protocols

The reliability of molecular docking results is highly dependent on the methodology employed. Below is a generalized experimental protocol for protein-ligand docking, based on common practices using widely accepted software such as AutoDock and Glide.

1. Preparation of the Receptor Protein

  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Protein Cleanup: The initial PDB file is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions or chains.

  • Addition of Hydrogens: Hydrogen atoms, which are usually not resolved in crystal structures, are added to the protein.

  • Charge Assignment: Appropriate partial charges are assigned to the protein atoms (e.g., Gasteiger charges in AutoDock).

  • Conversion to Appropriate File Format: The cleaned and prepared protein structure is saved in a specific format required by the docking software (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand

  • Ligand Structure Generation: The 2D structure of the this compound derivative is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94).

  • Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

  • Charge Calculation: Partial charges are calculated for the ligand atoms.

  • Conversion to Docking-Specific Format: The prepared ligand is saved in the required file format (e.g., PDBQT for AutoDock).

3. Grid Generation

  • A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The size and center of the grid are chosen to encompass the entire binding pocket.

4. Molecular Docking Simulation

  • Docking Algorithm: A specific docking algorithm is employed to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses. Common algorithms include Lamarckian Genetic Algorithm in AutoDock and hierarchical filters in Glide.[6][7]

  • Number of Runs: Multiple independent docking runs are typically performed to ensure the reliability and reproducibility of the results.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each predicted pose. The poses are then ranked based on their scores.

5. Analysis of Results

  • Pose Clustering: The resulting docking poses are often clustered based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.

  • Visual Inspection: The best-ranked poses are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

Visualizations

Experimental Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB 1. Protein Structure (from PDB) PDB_prep Protein Preparation (Add H, Assign Charges) PDB->PDB_prep Ligand_2D 2. Ligand Structure (2D Sketch) Ligand_3D Ligand Preparation (3D Conversion, Energy Minimization) Ligand_2D->Ligand_3D Grid 3. Grid Box Generation (Define Active Site) PDB_prep->Grid Docking 4. Molecular Docking (e.g., AutoDock, Glide) Ligand_3D->Docking Grid->Docking Analysis 5. Pose Analysis (Scoring & Clustering) Docking->Analysis Visualization 6. Interaction Visualization (Hydrogen Bonds, etc.) Analysis->Visualization

Caption: A generalized workflow for computational molecular docking studies.

Signaling Pathway: EGFR Signaling in Cancer

Several this compound derivatives have been investigated as potential anticancer agents, with some targeting the Epidermal Growth Factor Receptor (EGFR) kinase. The following diagram illustrates a simplified EGFR signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR

References

In Vivo Efficacy of 2-(4-Bromophenyl)piperazine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of 2-(4-Bromophenyl)piperazine-based compounds and their analogues against alternative therapeutic agents. The information is supported by experimental data and detailed methodologies for key in vivo assays.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential to modulate central nervous system (CNS) targets. However, in vivo studies reveal a landscape of varied efficacy, with some derivatives demonstrating therapeutic promise while others show a lack of significant activity. This guide synthesizes available preclinical data to offer a comparative assessment of these compounds.

Comparative Efficacy in CNS Disorders

The in vivo efficacy of this compound derivatives and their analogues has been investigated in various models of CNS disorders, including Alzheimer's disease, depression, and anxiety. The results, however, are not uniform and highlight the critical role of the complete molecular structure in determining therapeutic outcomes.

A notable success in a related analogue is cmp2 (N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide) , a selective activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel. In a preclinical model of Alzheimer's disease (5xFAD mice), cmp2, administered at 10 mg/kg intraperitoneally, demonstrated the ability to reverse deficits in synaptic plasticity and improve spatial memory.[1][2] This compound is structurally similar to the this compound class and is significant for its ability to cross the blood-brain barrier.[1]

In contrast, a coumarin derivative incorporating the this compound moiety, 8-acetyl-7-(3-[4-(2-bromophenyl)piperazin-1-yl]propoxy)-4-methylcoumarin , despite exhibiting high in vitro affinity for serotonin receptors (5-HT1A), did not show any antidepressant activity in in vivo studies in mice. This finding underscores that high receptor affinity does not always translate to in vivo efficacy.

Furthermore, studies on L-745,870 , a closely related 4-(4-chlorophenyl)piperazine derivative and a selective dopamine D4 receptor antagonist, have shown a general lack of efficacy in rodent models predictive of antipsychotic and anxiolytic activity. For instance, L-745,870 failed to antagonize amphetamine-induced hyperactivity or impair conditioned avoidance responding in rodents. In the elevated plus-maze test in mice, it did not produce any significant behavioral changes indicative of anxiolytic activity.

These divergent outcomes highlight the nuanced structure-activity relationships governing the in vivo performance of this class of compounds.

Data Summary

Compound/AnalogueTherapeutic AreaAnimal ModelKey In Vivo Efficacy ResultsComparator(s)
cmp2 (Analogue)Alzheimer's Disease5xFAD MiceReverses synaptic plasticity deficits; Improves spatial memory in Morris water maze.[1][2]Vehicle-treated 5xFAD mice
8-acetyl-7-(3-[4-(2-bromophenyl)piperazin-1-yl]propoxy)-4-methylcoumarin DepressionMiceNo significant antidepressant activity in vivo.Not specified
L-745,870 (Analogue)Psychosis/AnxietyRodentsFailed to antagonize amphetamine-induced hyperactivity; No significant anxiolytic effects in the elevated plus-maze.Haloperidol, Clozapine, Chlordiazepoxide
Diazepam (Alternative)AnxietyRats/MiceStandard anxiolytic; increases time spent in open arms of the elevated plus-maze.Vehicle
Imipramine/Fluoxetine (Alternative)DepressionRodentsStandard antidepressants; decrease immobility time in the forced swim test.[1]Vehicle
Donepezil (Alternative)Alzheimer's DiseaseAD Mouse ModelsStandard treatment; improves cognitive function.Vehicle

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and comparison of studies.

Morris Water Maze (for Alzheimer's Disease)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface in one of the quadrants.

  • Procedure:

    • Acquisition Phase: Mice are trained over several days to find the hidden platform. Each trial starts with the mouse being placed in the water at a different starting position, facing the wall of the pool. The time taken to find the platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

    • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • Data Analysis: Key parameters include escape latency during training, time spent in the target quadrant, and the number of crossings over the former platform location during the probe trial.

Forced Swim Test (for Depression)

The forced swim test is a common behavioral screen for antidepressant efficacy.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Mice are placed individually into the water-filled cylinder for a 6-minute session.

    • The behavior is typically recorded and scored during the last 4 minutes of the test.

    • The primary measure is the duration of immobility, where the mouse makes only the movements necessary to keep its head above water.

  • Data Analysis: A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Elevated Plus-Maze (for Anxiety)

The elevated plus-maze is a widely used test to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

  • Procedure:

    • The animal is placed in the center of the maze, facing one of the open arms.

    • The animal is allowed to freely explore the maze for a 5-minute period.

    • Behavior is recorded, noting the number of entries into and the time spent in each type of arm.

  • Data Analysis: Anxiolytic compounds typically increase the proportion of time spent in the open arms and the number of entries into the open arms.

Visualizing Signaling Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

signaling_pathway cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention with cmp2 Amyloid-beta (Abeta) Aggregation Amyloid-beta (Abeta) Aggregation Synaptic Dysfunction Synaptic Dysfunction Amyloid-beta (Abeta) Aggregation->Synaptic Dysfunction leads to Cognitive Decline Cognitive Decline Synaptic Dysfunction->Cognitive Decline results in cmp2 cmp2 TRPC6 Activation TRPC6 Activation cmp2->TRPC6 Activation activates Synaptic Plasticity Restoration Synaptic Plasticity Restoration TRPC6 Activation->Synaptic Plasticity Restoration promotes Synaptic Plasticity Restoration->Synaptic Dysfunction reverses Improved Spatial Memory Improved Spatial Memory Synaptic Plasticity Restoration->Improved Spatial Memory leads to

Caption: Proposed mechanism of action for cmp2 in Alzheimer's disease.

experimental_workflow Animal Model Selection Animal Model Selection Compound Administration Compound Administration Animal Model Selection->Compound Administration e.g., 5xFAD mice Behavioral Testing Behavioral Testing Compound Administration->Behavioral Testing e.g., 10 mg/kg IP Data Analysis Data Analysis Behavioral Testing->Data Analysis e.g., Morris Water Maze Efficacy Assessment Efficacy Assessment Data Analysis->Efficacy Assessment Statistical Comparison

Caption: General workflow for in vivo efficacy assessment.

logical_relationship High In Vitro Affinity High In Vitro Affinity In Vivo Efficacy In Vivo Efficacy High In Vitro Affinity->In Vivo Efficacy does not guarantee Favorable Pharmacokinetics Favorable Pharmacokinetics Target Engagement in CNS Target Engagement in CNS Favorable Pharmacokinetics->Target Engagement in CNS enables Target Engagement in CNS->In Vivo Efficacy is required for

Caption: Key factors influencing in vivo efficacy.

References

A Head-to-Head Comparison of Synthetic Routes to 1-(4-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(4-Bromophenyl)piperazine is a crucial building block in the synthesis of a wide array of pharmacologically active compounds. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound: the modern Buchwald-Hartwig amination and a classical cyclization approach. This objective analysis, supported by experimental data, will assist in selecting the most suitable method based on factors such as yield, scalability, and reaction conditions.

Synthetic Pathway Overview

Two distinct and viable synthetic strategies for the preparation of 1-(4-Bromophenyl)piperazine are presented below. Route A illustrates a palladium-catalyzed cross-coupling reaction, while Route B showcases a classical approach involving the construction of the piperazine ring.

cluster_A Route A: Buchwald-Hartwig Amination cluster_B Route B: Cyclization Reaction A1 1,4-Dibromobenzene A_product 1-(4-Bromophenyl)piperazine A1->A_product A2 Piperazine A2->A_product A_reagents Pd Catalyst Ligand Base A_reagents->A_product Coupling B1 Diethanolamine B_intermediate Bis(2-chloroethyl)amine (in situ) B1->B_intermediate B2 Thionyl Chloride B2->B_intermediate Chlorination B_product 1-(4-Bromophenyl)piperazine Hydrochloride B_intermediate->B_product B3 4-Bromoaniline B3->B_product Cyclization

Caption: High-level overview of the two synthetic routes for 1-(4-Bromophenyl)piperazine.

Quantitative Data Summary

The following table provides a summary of the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and outcomes.

ParameterRoute A: Buchwald-Hartwig AminationRoute B: Cyclization Reaction
Starting Materials 1,4-Dibromobenzene, PiperazineDiethanolamine, 4-Bromoaniline, Thionyl Chloride
Key Reagents Palladium Catalyst, Ligand, BasePhase Transfer Catalyst (optional)
Overall Yield ~85-95%~48.3% (as HCl salt)
Product Purity >95%95.7% (as HCl salt)
Number of Steps 12 (often as a one-pot procedure)

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below. These protocols are based on established literature procedures.

Route A: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination[1]

This one-step synthesis relies on a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

Workflow Diagram:

G start Start reactants Combine 1,4-dibromobenzene, piperazine, Pd catalyst, ligand, and base in a solvent (e.g., toluene). start->reactants heat Heat the reaction mixture under an inert atmosphere. reactants->heat quench Cool the reaction and quench with water. heat->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract purify Purify the crude product by column chromatography. extract->purify end End purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.

Procedure:

  • To a reaction vessel under an inert atmosphere, add 1,4-dibromobenzene (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 2.2 eq).

  • Add a dry, degassed solvent such as toluene.

  • Heat the mixture with stirring at a temperature of 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1-(4-bromophenyl)piperazine.

Route B: Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride via Cyclization[2]

This classical approach involves the initial formation of a bis-chloroalkylamine from diethanolamine, which then undergoes a cyclization reaction with 4-bromoaniline.

Workflow Diagram:

G start Start chlorination React diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine HCl in situ. start->chlorination cyclization Add 4-bromoaniline and a phase transfer catalyst to the reaction mixture. chlorination->cyclization reflux Reflux the mixture to facilitate the cyclization reaction. cyclization->reflux isolate Cool the reaction mixture and isolate the precipitated product by filtration. reflux->isolate wash Wash the product with a suitable solvent and dry. isolate->wash end End wash->end

Caption: Experimental workflow for the cyclization-based synthesis.

Procedure:

  • In a reaction flask equipped with a reflux condenser, slowly add thionyl chloride (2.3 eq) to diethanolamine (1.0 eq) under solvent-free conditions, controlling the temperature with an ice-water bath.

  • After the addition is complete, allow the reaction to proceed at room temperature, followed by gentle heating to ensure the formation of β,β'-dichlorodiethylamine hydrochloride.

  • Without isolation of the intermediate, add 4-bromoaniline and a phase transfer catalyst to the reaction mixture.

  • The mixture is then heated under reflux to induce cyclization, leading to the formation of 1-(4-bromophenyl)piperazine hydrochloride.

  • Upon cooling, the product precipitates from the reaction mixture and can be isolated by filtration.

  • The collected solid is washed with an appropriate solvent and dried to yield the final product.

Head-to-Head Comparison

Route A: Buchwald-Hartwig Amination

This modern synthetic method offers several advantages. The most notable is its high yield, typically ranging from 85-95%, which is significantly better than the classical cyclization route.[1] The reaction is a single-step process, which can streamline production and reduce labor costs. Furthermore, the Buchwald-Hartwig amination is a well-established and versatile reaction with a broad substrate scope, allowing for the synthesis of a wide variety of substituted arylpiperazines. However, the reliance on expensive palladium catalysts and phosphine ligands can be a drawback, particularly for large-scale synthesis. The need for an inert atmosphere and anhydrous conditions also adds to the operational complexity.

Route B: Cyclization Reaction

The primary advantage of this classical route lies in its cost-effectiveness, as it utilizes readily available and inexpensive starting materials like diethanolamine and thionyl chloride.[2] The procedure can often be performed as a one-pot synthesis, which simplifies the overall process. However, this route suffers from a significantly lower overall yield of around 48.3% for the hydrochloride salt.[2] The use of thionyl chloride, a corrosive and hazardous reagent, also presents safety and handling challenges. The multi-step nature of the reaction, even when performed in one pot, can lead to the formation of byproducts, necessitating careful purification of the final product.

Conclusion

Conversely, for large-scale industrial production where cost-minimization is a critical factor, the cyclization reaction (Route B) may be more appealing despite its lower yield. The use of inexpensive starting materials could offset the lower efficiency, making it a more economically viable option for bulk manufacturing. However, considerations regarding waste disposal and the handling of hazardous reagents must be carefully managed.

References

Safety Operating Guide

Proper Disposal of 2-(4-Bromophenyl)piperazine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, logistical, and procedural information for the proper disposal of 2-(4-Bromophenyl)piperazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][2][3][4] Adherence to these protocols is critical for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this chemical waste must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[4]

Hazard Summary

This compound is classified as a hazardous substance. Its associated hazards are summarized below.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[2][3]
Acute Toxicity, DermalH312Harmful in contact with skin.[2]
Acute Toxicity, InhalationH332Harmful if inhaled.[2][3]
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][4]

Piperazine derivatives as a class may also present neurotoxic, reproductive, and developmental hazards with repeated exposure.[5] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen bromide.[6][7]

Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is to identify, segregate, and dispose of materials in accordance with institutional policies and local, state, and federal regulations.[8] Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer.[9]

Objective: To safely collect, label, and prepare this compound waste for collection by a licensed professional waste disposal service.[10]

Materials:

  • Designated hazardous waste container (compatible material, e.g., glass or polyethylene)

  • "Hazardous Waste" label

  • Fume hood

  • Appropriate PPE

Experimental Protocol: Waste Collection and Storage
  • Designation of Waste: A chemical is considered waste when it is no longer intended for use.[11] At this point, it must be managed as hazardous waste.

  • Container Selection: Obtain a clean, dry, and leak-proof container that is chemically compatible with this compound.[11][12] Ensure the container has a secure, tight-fitting lid.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[8][11] Fill out all required information on the label, including:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[8][11]

    • The date when waste was first added.

    • The specific hazards (e.g., "Toxic," "Irritant").

  • Waste Transfer:

    • Perform all waste transfers inside a chemical fume hood.[8]

    • Carefully transfer the this compound waste into the prepared container. If the waste is a solid, use a scoop or spatula. If it is a solution, pour carefully to avoid splashing.

    • Do not mix this waste with other incompatible chemical waste streams, such as acids or strong oxidizing agents.[8][11][13]

  • Container Management:

    • Securely close the container lid immediately after adding waste. The container must remain closed at all times except when waste is being added.[11]

    • Store the waste container in a designated, secure satellite accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks.[11]

  • Disposal of Contaminated Materials:

    • Labware/Glassware: Any glassware or labware contaminated with this compound must be treated as hazardous waste. Package it in an appropriate container and label it as "Hazardous Waste," listing "this compound" as the contaminant.[11]

    • Empty Containers: The original product container is not considered "empty" until it has been triple-rinsed with a suitable solvent.[12] This rinsate must be collected and disposed of as hazardous waste in the designated container. After rinsing, remove or deface the original label, and the container may be disposed of in the regular trash or recycled, depending on institutional policy.[9][12]

  • Arranging for Final Disposal:

    • Once the waste container is full or needs to be removed from the laboratory, contact your institution's Environmental Health and Safety (EHS) office or designated hazardous waste management service to schedule a pickup.[11][10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_storage Storage & Final Disposal A Identify this compound as Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Transfer Waste to Container C->D Begin Transfer E Securely Cap Container D->E F Collect Contaminated Labware & Rinsate D->F G Store Container in Designated Secondary Containment Area E->G F->G H Contact EHS for Pickup G->H I Professional Disposal H->I

References

Essential Safety and Operational Guide for Handling 2-(4-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of 2-(4-Bromophenyl)piperazine. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for its use and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Quantitative Data Summary

Data PointValueSource
Molecular Formula C10H13BrN2[3][4]
Molecular Weight 241.13 g/mol [4]
Appearance White solid[3]
Solubility Soluble in organic solvents, less soluble in water[3]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 are required.[5] A face shield should be worn over safety goggles when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. Gloves should be inspected before use and disposed of properly after handling.[4]
Body Protection Laboratory CoatA flame-retardant and antistatic protective laboratory coat should be worn to prevent skin contact.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with inadequate ventilation or when dusts are generated.[5]
Operational Plan: Step-by-Step Handling Procedures

Adherence to the following experimental protocol is crucial for safe handling.

Preparation:

  • Work Area Setup: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[6][7] The work surface should be clean and uncluttered.

  • Donning PPE: Before handling the compound, ensure all required PPE is donned correctly.

  • Weighing: Weigh the compound in a ventilated enclosure to minimize inhalation of any dust particles.

Handling and Use:

  • Dissolving: If preparing a solution, add the solvent to the vial containing the compound and gently swirl to dissolve.

  • Transfer: Use a clean pipette or syringe for transferring solutions.

  • General Conduct: Do not eat, drink, or smoke in the handling area.[6][7] Avoid direct contact with the compound.

Post-Handling:

  • Decontamination: Thoroughly wash hands with soap and water after handling is complete.[6]

  • Equipment Cleaning: Clean all glassware and equipment used during the procedure.

  • Work Area Cleaning: Clean the work area to remove any potential contamination.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

IncidentEmergency Protocol
Eye Contact Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids apart.[6] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.
Spill For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5] For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

Waste Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled container.[8]

Waste Segregation:

  • Keep halogenated and non-halogenated waste streams separate.

  • Aqueous waste should be segregated from organic solvent waste.

Disposal:

  • All waste must be handled and disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's environmental health and safety department for specific disposal guidelines.

Visual Workflow for Safe Handling

The following diagram outlines the key steps and decision points for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound prep Preparation handling Handling & Use prep->handling Proceed post_handling Post-Handling handling->post_handling Complete spill Spill handling->spill If Spill Occurs exposure Exposure handling->exposure If Exposure Occurs disposal Disposal post_handling->disposal Segregate Waste emergency Emergency Procedures spill->emergency Activate exposure->emergency Activate

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.